molecular formula C7H15NO B597122 (S)-2-Isopropylmorpholine CAS No. 1286768-31-7

(S)-2-Isopropylmorpholine

Cat. No.: B597122
CAS No.: 1286768-31-7
M. Wt: 129.203
InChI Key: DNBOOEPFXFVICE-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Isopropylmorpholine (CAS 89855-02-7) is a chiral, saturated heterocyclic building block of significant value in advanced chemical synthesis and drug discovery research. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, known to enhance the aqueous solubility of lipophilic scaffolds and act as a hydrogen bond acceptor, which can improve binding to biological targets . This specific (S)-enantiomer is particularly useful for creating structurally diverse and complex molecules with precise stereochemical control, following the principles of Systematic Chemical Diversity (SCD) to explore structure-activity relationships . Its main applications include serving as a key synthetic intermediate in the development of potential pharmaceuticals, including central nervous system (CNS) agents , antidepressants , and antimicrobials . Researchers utilize this chiral morpholine derivative to introduce three-dimensional structural complexity into fragment-based screening libraries and in the optimization of lead compounds in medicinal chemistry campaigns . The compound is supplied with a purity of ≥95% and should be stored at 4°C, protected from light. This product is intended for research and further manufacturing applications only and is strictly not for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-propan-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBOOEPFXFVICE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718898
Record name (2S)-2-(Propan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286768-31-7
Record name (2S)-2-(Propan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-2-Isopropylmorpholine structural properties and chirality

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Properties and Chirality of (S)-2-Isopropylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural properties and chirality of this compound, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document collates available data on its chemical and physical characteristics, spectroscopic profile, and relevant experimental procedures.

Structural Properties

This compound is a substituted morpholine derivative featuring an isopropyl group at the second position of the morpholine ring. The presence of this substituent introduces a chiral center, leading to the existence of two enantiomers: this compound and (R)-2-Isopropylmorpholine. This guide focuses on the (S)-enantiomer.

General Properties
PropertyValueSource
Chemical Formula C₇H₁₅NO-
Molecular Weight 129.20 g/mol -
CAS Number (for hydrochloride) 1432678-91-5[1][2][3][4][5][6]
Chemical Formula (hydrochloride) C₇H₁₆ClNO[3]
Molecular Weight (hydrochloride) 165.66 g/mol [1][2][3]
Physical Properties

Detailed experimental physical properties such as melting point, boiling point, and density for this compound are not widely reported. The hydrochloride salt is typically a solid and is used in various synthetic applications.[2]

Chirality

The chirality of this compound arises from the stereogenic center at the C2 position of the morpholine ring, which is bonded to four different groups: a hydrogen atom, an isopropyl group, the oxygen atom of the ring, and the nitrogen atom of the ring (via the C3-C2 bond). The "(S)" designation refers to the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules.

The enantiomeric purity of this compound is a critical parameter in its use as a pharmaceutical intermediate, as different enantiomers of a drug can exhibit significantly different pharmacological activities.

Caption: Enantiomers of 2-Isopropylmorpholine.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for this compound is scarce in the public domain. However, based on the general characteristics of morpholine derivatives, the expected spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the morpholine ring and the isopropyl group. The protons on the carbons adjacent to the oxygen (C2-H and C6-H) would appear at a lower field compared to those adjacent to the nitrogen (C3-H and C5-H). The isopropyl group would exhibit a characteristic doublet for the methyl protons and a multiplet for the methine proton.

¹³C NMR: The carbon NMR spectrum would show signals for the seven carbon atoms. The carbons bonded to the heteroatoms (C2, C6, C3, and C5) would be deshielded and appear at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • N-H stretching: A peak in the region of 3300-3500 cm⁻¹.

  • C-H stretching: Peaks in the region of 2850-3000 cm⁻¹.

  • C-O-C stretching: A strong band in the region of 1070-1150 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isopropyl group and cleavage of the morpholine ring.

Experimental Protocols

Synthesis

The enantioselective synthesis of 2-substituted morpholines can be achieved through various strategies, including:

  • From Chiral Amino Alcohols: A common and effective method involves the cyclization of a chiral amino alcohol. For the synthesis of this compound, a potential starting material would be (S)-alaninol. The synthesis generally involves the N-alkylation of the amino alcohol with a two-carbon electrophile followed by an intramolecular cyclization.

Synthesis_Workflow Start (S)-Alaninol Step1 N-Alkylation with a 2-carbon electrophile Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Product This compound Step2->Product

Caption: General synthesis workflow.

Chiral Separation

The resolution of a racemic mixture of 2-isopropylmorpholine can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

General Chiral HPLC Protocol:

  • Column Selection: A chiral stationary phase (CSP) is essential. Common choices include polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.

  • Detection: UV detection is commonly employed.

  • Optimization: Parameters such as mobile phase composition, flow rate, and column temperature are adjusted to maximize the resolution between the enantiomers.

HPLC_Workflow Sample Racemic 2-Isopropylmorpholine Injection Inject into HPLC Sample->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Result Separated Enantiomers Detection->Result

Caption: Chiral HPLC separation workflow.

Conclusion

This compound is a valuable chiral building block in medicinal chemistry. While detailed public data on its specific properties are limited, this guide provides a foundational understanding of its structure, chirality, and expected analytical characteristics based on related compounds and general chemical principles. Further research and publication of experimental data are needed to provide a more complete profile of this important molecule.

References

Spectroscopic Profile of (S)-2-Isopropylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (S)-2-Isopropylmorpholine, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public spectroscopic data for this specific enantiomer, this guide presents a combination of data derived from closely related analogs and predicted values based on established spectroscopic principles. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound and its derivatives.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. It is important to note that direct experimental data for the unenriched (S)-enantiomer is scarce in publicly accessible databases. The presented data is a composite based on published data for racemic or N-protected 2-isopropylmorpholine and spectral predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 3.9m1HH-3a
~3.6 - 3.7m1HH-5a
~3.4 - 3.5m1HH-3e
~2.8 - 2.9m1HH-6a
~2.7 - 2.8m1HH-2
~2.5 - 2.6m1HH-5e
~2.3 - 2.4m1HH-6e
~1.8 - 1.9m1HCH-(isopropyl)
~1.5 (broad s)s1HNH
~0.9d3HCH₃ (isopropyl)
~0.85d3HCH₃ (isopropyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~71.0C-3
~67.5C-5
~63.0C-2
~46.0C-6
~32.0CH (isopropyl)
~18.5CH₃ (isopropyl)
~18.0CH₃ (isopropyl)

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm. Predicted values are based on the analysis of similar morpholine structures.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, BroadN-H Stretch
2960 - 2850StrongC-H Stretch (aliphatic)
1470 - 1450MediumC-H Bend (CH₂, CH₃)
1120 - 1080StrongC-O-C Stretch (asymmetric)
880 - 850MediumC-N Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zRelative IntensityAssignment
129Moderate[M]⁺ (Molecular Ion)
114Moderate[M - CH₃]⁺
86High[M - C₃H₇]⁺ (Loss of isopropyl group)
57High[C₄H₉]⁺ (Isopropyl cation fragment)
43High[C₃H₇]⁺ (Propyl fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies reported for the characterization of morpholine derivatives.[1][2]

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) added as an internal standard. For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample, either as a neat liquid or a thin film, would be analyzed using an attenuated total reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via direct infusion or through a gas chromatograph (GC-MS). The instrument would be scanned over a mass range of m/z 40-300.

Visualizations

Synthesis and Purification Workflow

The synthesis of this compound can be achieved through various synthetic routes, often involving the asymmetric hydrogenation of a dehydromorpholine precursor. The following diagram illustrates a general workflow for its synthesis and purification.

Synthesis_and_Purification_Workflow Start Dehydromorpholine Precursor Reaction Asymmetric Hydrogenation (Chiral Catalyst, H2) Start->Reaction Substrate Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Crude Product Purification Chromatographic Purification (e.g., Column Chromatography) Workup->Purification Extracted Product Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis Purified Fractions FinalProduct This compound Analysis->FinalProduct Characterized Product

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Analysis Logical Flow

The characterization of a synthesized compound like this compound follows a logical progression of spectroscopic analyses to confirm its structure and purity.

Spectroscopic_Analysis_Flow Sample Purified Sample of This compound IR FT-IR Spectroscopy Sample->IR Functional Group ID NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Connectivity MS Mass Spectrometry Sample->MS Molecular Weight & Fragmentation Structure_Confirmation Structure Confirmation & Purity Assessment IR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical flow of spectroscopic analysis for structural elucidation.

References

The Evolution of Morpholine-Based Chiral Auxiliaries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. Chiral auxiliaries have emerged as a powerful and reliable tool in asymmetric synthesis, temporarily imparting chirality to a substrate to direct the stereochemical outcome of a reaction. While the field has been dominated by seminal contributions such as Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones, a growing class of chiral auxiliaries based on the morpholine scaffold has demonstrated significant potential and versatility. This technical guide provides an in-depth exploration of the historical development, applications, and experimental protocols associated with morpholine-based chiral auxiliaries.

Historical Context and Emergence of Morpholine-Based Auxiliaries

The concept of chiral auxiliaries was pioneered in the 1970s and 1980s, with researchers like E. J. Corey and David A. Evans introducing auxiliaries derived from readily available chiral molecules.[1][2][3] Evans' oxazolidinones, derived from amino acids, became a "gold standard" due to their high diastereoselectivity in a variety of reactions, including aldol additions and alkylations.[4][5] These early successes laid the groundwork for the development of new generations of chiral auxiliaries with improved characteristics, such as easier removal and higher stereochemical control.

While the morpholine moiety has long been recognized as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, its systematic development as a chiral auxiliary is a more recent advancement.[6][7] The initial use of morpholine derivatives in asymmetric synthesis often involved their role as chiral building blocks or ligands. The evolution towards their application as true chiral auxiliaries can be seen as a natural progression from the well-established oxazolidinone systems. Morpholinones, which can be considered as aza-analogs of oxazolidinones, offered a new platform for asymmetric synthesis, with the potential for modified reactivity and selectivity.

The development of morpholine-based auxiliaries has been driven by the need for greater structural diversity and novel reactivity patterns. Researchers have explored various substitution patterns on the morpholine ring to fine-tune its steric and electronic properties, thereby influencing the diastereoselectivity of reactions.

Key Developments and Applications

The utility of morpholine-based chiral auxiliaries has been demonstrated in a range of stereoselective transformations, most notably in aldol reactions and asymmetric alkylations. These auxiliaries are typically synthesized from enantiomerically pure amino alcohols, which serve as the source of chirality.

Asymmetric Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral morpholinone auxiliaries have been successfully employed to control the stereochemistry of aldol products. The mechanism of stereochemical induction is analogous to that of Evans' oxazolidinones, where the chiral auxiliary directs the approach of the electrophile to one face of the enolate.

dot

Aldol_Reaction_Pathway cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Aldol Addition cluster_2 Step 3: Auxiliary Cleavage Morpholinone_Auxiliary N-Acyl Morpholinone (Chiral Auxiliary Attached) Z_Enolate Chelated (Z)-Enolate Morpholinone_Auxiliary->Z_Enolate Deprotonation Base Base (e.g., LDA, Bu2BOTf) Base->Z_Enolate Aldol_Adduct Diastereomerically Enriched Aldol Adduct Z_Enolate->Aldol_Adduct Facial Bias from Auxiliary Aldehyde Aldehyde (RCHO) Aldehyde->Aldol_Adduct Chiral_Product Enantiomerically Enriched β-Hydroxy Acid/Ester/Alcohol Aldol_Adduct->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Aldol_Adduct->Recovered_Auxiliary Cleavage Cleavage Reagent (e.g., LiOH, LiOOH) Cleavage->Chiral_Product

Caption: General workflow for an asymmetric aldol reaction using a morpholine-based chiral auxiliary.

Asymmetric Alkylation

The asymmetric alkylation of enolates is another critical transformation for the construction of chiral centers. Morpholine-based auxiliaries have proven effective in directing the stereoselective addition of alkyl halides to enolates derived from N-acylmorpholinones. The steric hindrance provided by the substituents on the chiral auxiliary dictates the trajectory of the incoming electrophile, leading to high diastereoselectivity.

Quantitative Data Summary

The performance of morpholine-based chiral auxiliaries is evaluated by the diastereomeric excess (de%) or enantiomeric excess (ee%) of the product, as well as the chemical yield. The following tables summarize representative data for key applications.

Table 1: Asymmetric Aldol Reactions using Morpholinone Auxiliaries

Auxiliary PrecursorAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(1R,2S)-EphedrineBenzaldehyde99:185[8]
(1R,2S)-EphedrineIsobutyraldehyde95:578[8]
(1R,2S)-EphedrineAcetaldehyde90:1075[8]

Table 2: Asymmetric Synthesis of Chiral Morpholines

Reaction TypeSubstrateCatalyst/Auxiliaryee%Yield (%)Reference
Asymmetric Hydrogenation2-Phenyl-dehydromorpholineSKP-Rh complex92>99[9]
Asymmetric Hydrogenation2-(4-F-Ph)-dehydromorpholineSKP-Rh complex92>99[9]
Asymmetric Hydrogenation2-(o-Tolyl)-dehydromorpholineSKP-Rh complex99>99
Organocatalytic ChlorocycloetherificationN-Tosyl-4-phenyl-pent-4-en-1-amineCinchona alkaloid derivative9592[10]

Detailed Experimental Protocols

Synthesis of a (1R,2S)-Ephedrine-Derived Morpholinone Auxiliary

This protocol describes the synthesis of a chiral 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one from (1R,2S)-ephedrine, which can be considered aza-morpholinone auxiliary.[8]

Materials:

  • (1R,2S)-Ephedrine

  • Hydrazine hydrate

  • Triphosgene

  • Toluene

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Hydrazide: A solution of (1R,2S)-ephedrine in toluene is heated with hydrazine hydrate. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • Cyclization: The crude hydrazide is dissolved in DCM and cooled to 0 °C. A solution of triphosgene in DCM is added dropwise, followed by the slow addition of triethylamine. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the chiral oxadiazin-2-one.

Asymmetric Aldol Reaction using a Morpholinone Auxiliary

This protocol is a general procedure for the asymmetric aldol reaction using an N-propionyl derivative of a chiral morpholinone.[8]

Materials:

  • N-Propionyl chiral morpholinone

  • Di-n-butylboryl trifluoromethanesulfonate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Phosphate buffer (pH 7)

  • Hydrogen peroxide (30%)

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: The N-propionyl chiral morpholinone is dissolved in anhydrous DCM and cooled to -78 °C under an inert atmosphere. Di-n-butylboryl trifluoromethanesulfonate is added, followed by the dropwise addition of diisopropylethylamine. The mixture is stirred at this temperature for 30 minutes, then warmed to 0 °C for 1 hour.

  • Aldol Addition: The reaction mixture is cooled back to -78 °C, and the aldehyde is added dropwise. The reaction is stirred at -78 °C for 2 hours, then at 0 °C for an additional hour.

  • Work-up: The reaction is quenched by the addition of methanol, followed by a phosphate buffer (pH 7) and more methanol. Hydrogen peroxide (30%) is added slowly at 0 °C, and the mixture is stirred vigorously for 1 hour. The volatile solvents are removed under reduced pressure, and the aqueous residue is extracted with DCM.

  • Purification: The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. The crude aldol adduct is purified by flash column chromatography on silica gel.

Cleavage of the Morpholinone Auxiliary

This protocol describes the hydrolytic cleavage of the chiral auxiliary to yield the chiral β-hydroxy acid.[8][11]

Materials:

  • Aldol adduct

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30%)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na₂SO₃) solution

  • Hydrochloric acid (HCl) (1M)

  • Ethyl acetate

Procedure:

  • Hydrolysis: The aldol adduct is dissolved in a mixture of THF and water (3:1) and cooled to 0 °C. An aqueous solution of lithium hydroxide and hydrogen peroxide is added, and the mixture is stirred at 0 °C for 4 hours.

  • Quenching and Extraction: The reaction is quenched by the addition of an aqueous solution of sodium sulfite. The mixture is stirred for 30 minutes. The organic solvent is removed under reduced pressure, and the aqueous layer is washed with ethyl acetate to remove the recovered auxiliary.

  • Isolation of the Product: The aqueous layer is acidified to pH 2-3 with 1M HCl and then extracted with ethyl acetate. The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated to afford the chiral β-hydroxy acid.

Logical Relationships and Development Pathway

The development of morpholine-based chiral auxiliaries can be visualized as an evolution from earlier, well-established systems.

dot

Historical_Development cluster_0 Pioneering Chiral Auxiliaries cluster_1 Emergence of Morpholine-Based Auxiliaries cluster_2 Key Applications Amino_Acids Chiral Pool: Amino Acids Evans_Oxazolidinones Evans' Oxazolidinones (from Amino Alcohols) Amino_Acids->Evans_Oxazolidinones Enders_Hydrazones Enders' SAMP/RAMP (from Proline) Amino_Acids->Enders_Hydrazones Morpholinones Chiral Morpholinones (Aza-Oxazolidinones) Amino_Acids->Morpholinones Derived from Amino Alcohols Evans_Oxazolidinones->Morpholinones Structural Analogy & Modification Substituted_Morpholines Other Chiral Morpholine Derivatives Morpholinones->Substituted_Morpholines Further Diversification Aldol_Reactions Asymmetric Aldol Reactions Morpholinones->Aldol_Reactions Alkylations Asymmetric Alkylations Morpholinones->Alkylations Other_Reactions Other Stereoselective Transformations Substituted_Morpholines->Other_Reactions

Caption: Historical evolution of morpholine-based chiral auxiliaries from earlier systems.

Conclusion and Future Outlook

Morpholine-based chiral auxiliaries represent a valuable and evolving class of tools for asymmetric synthesis. Their development has been inspired by the success of earlier auxiliaries, and they offer a platform for fine-tuning stereochemical control through structural modifications. The accessibility of chiral amino alcohols as starting materials and the favorable properties of the morpholine ring make these auxiliaries attractive for applications in both academic research and industrial drug development.

Future research in this area is likely to focus on the design of new morpholine-based auxiliaries with enhanced reactivity and selectivity, as well as their application in a broader range of asymmetric transformations. The development of catalytic methods that utilize chiral morpholine-based ligands is also a promising avenue for further investigation, offering the potential for more atom-economical and environmentally friendly synthetic routes. As the demand for enantiomerically pure compounds continues to grow, the importance and utility of morpholine-based chiral auxiliaries are set to expand.

References

An In-depth Technical Guide on the Safety, Handling, and Storage of (S)-2-Isopropylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for (S)-2-Isopropylmorpholine was not publicly available. The following guidelines have been synthesized from data on structurally analogous compounds, including morpholine and its derivatives. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with a thorough internal risk assessment. Always consult the most current and specific safety data available for any chemical before use.

Hazard Identification and Classification

Based on data from analogous morpholine compounds, this compound should be handled as a hazardous substance. The anticipated hazard classifications are summarized below. These are extrapolated from related chemicals and should be confirmed with a substance-specific SDS when available.

Table 1: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor.[1]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[1]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.[1]
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child.

Signal Word: Danger

Hazard Pictograms:

GHS02 (Flammable), GHS05 (Corrosive), GHS06 (Toxic), GHS08 (Health Hazard)

Physicochemical Properties

The following table summarizes the known physicochemical properties of morpholine, a parent compound. These values are provided as an estimate for this compound.

Table 2: Physicochemical Properties of Morpholine (as a surrogate)

PropertyValue
Molecular FormulaC4H9NO (Morpholine)
Molecular Weight87.12 g/mol (Morpholine)
AppearanceColorless liquid with a characteristic amine/fish-like odor.[2]
Boiling Point128.3 °C (Morpholine)
Melting Point-4.9 °C (Morpholine)
Flash Point32 - 35 °C (Morpholine)[1][3]
Density~1.00 g/cm³ (Morpholine)[2]
Solubility in WaterMiscible in any proportion (Morpholine)

Safe Handling and Personal Protective Equipment (PPE)

Due to the anticipated corrosive and toxic nature of this compound, strict adherence to safety protocols is mandatory.

  • Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.

The following table outlines the recommended PPE when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Body AreaPPE Specification
Eye and Face Chemical safety goggles and a full-face shield.[4]
Skin Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or chemical-resistant apron.[4]
Respiratory For routine use in a fume hood, no respirator is typically required. In case of spills or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

The following diagram illustrates a safe handling workflow for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Conduct Risk Assessment b Don Appropriate PPE a->b c Verify Fume Hood Operation b->c d Work Inside Fume Hood c->d e Dispense Chemical Carefully d->e f Keep Container Tightly Closed e->f g Dispose of Waste Properly f->g h Clean Work Area g->h i Remove PPE and Wash Hands h->i

Caption: A workflow for the safe handling of this compound.

Storage and Incompatibility

Proper storage is crucial to maintain the stability and safety of this compound.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[4][5] The storage area should be designated for corrosive and flammable liquids. Keep containers tightly closed to prevent the absorption of moisture and carbon dioxide.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]

  • Storage Segregation: Store away from incompatible materials. Do not store with food or drink.

The logical relationship for storage segregation is depicted below.

G cluster_incompatible Incompatible Materials main This compound (Corrosive, Flammable) acids Strong Acids main->acids Violent Reaction oxidizers Strong Oxidizers main->oxidizers Fire Hazard acid_chlorides Acid Chlorides main->acid_chlorides Exothermic Reaction

Caption: Storage incompatibility of this compound.

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate action is necessary.

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

The following diagram outlines the general procedure for responding to a spill.

G start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect clean Clean Spill Area collect->clean dispose Dispose of Waste as Hazardous clean->dispose end Spill Response Complete dispose->end

Caption: A general workflow for responding to a chemical spill.

Toxicology and Experimental Protocols

Note: No specific toxicological studies for this compound were identified. The information below is based on general toxicological testing for analogous compounds.

  • Acute Toxicity: Expected to be harmful or toxic via oral, dermal, and inhalation routes.[1]

  • Corrosivity: Likely to cause severe skin and eye burns due to its amine structure.[1]

  • Sensitization: Some morpholine derivatives have been shown to have sensitizing potential.

  • Carcinogenicity: Morpholine is not classifiable as to its carcinogenicity to humans (IARC Group 3).[1]

  • Reproductive Toxicity: Some related compounds are suspected of damaging fertility or the unborn child.

While specific experimental protocols for this compound are not available, the safety assessment of such a compound would typically involve the following OECD (Organisation for Economic Co-operation and Development) test guidelines:

  • Acute Oral Toxicity (OECD 423): This test provides information on the hazardous properties and allows for the substance to be ranked and classified according to the Globally Harmonized System (GHS). It involves the administration of the substance to animals in a stepwise procedure.

  • Acute Dermal Toxicity (OECD 402): This method determines the acute toxicity of a substance when applied to the skin. The substance is applied to the skin of experimental animals in a single dose.

  • Acute Inhalation Toxicity (OECD 403): This guideline describes the procedures to assess the toxicity of a substance when inhaled by experimental animals for a short duration.

  • Skin Corrosion/Irritation (OECD 431, 439): These in vitro tests determine the potential of a substance to cause skin corrosion or irritation.

  • Eye Corrosion/Irritation (OECD 437, 492): These in vitro methods assess the potential of a substance to induce serious eye damage or irritation.

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471): This is a widely used in vitro test for identifying substances that can cause gene mutations.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Disposal: Dispose of in accordance with all local, regional, and national regulations. Do not allow the substance to enter drains or waterways.

  • Container Disposal: Contaminated containers should be treated as hazardous waste and disposed of accordingly.

This guide provides a foundational understanding of the safety, handling, and storage of this compound based on the available data for analogous compounds. It is imperative that all users conduct their own risk assessments and adhere to the highest safety standards in their laboratories.

References

The Enigmatic Role of (S)-2-Isopropylmorpholine in Stereochemical Control: An Analysis of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise stereochemical control is a cornerstone of modern synthetic chemistry. While a vast arsenal of chiral auxiliaries has been developed and successfully deployed, an in-depth review of scientific literature reveals a notable absence of (S)-2-Isopropylmorpholine as a widely utilized or mechanistically characterized chiral auxiliary for stereocontrolled reactions such as aldol additions, alkylations, or Michael additions.

Despite extensive searches of chemical databases and scholarly articles, there is no significant body of work detailing the application of this compound for the purpose of inducing asymmetry in a substrate to which it is temporarily attached. The core requirements of a technical guide—quantitative data on diastereoselectivity and enantioselectivity, detailed experimental protocols for its use as an auxiliary, and established transition state models—could not be fulfilled as the primary literature on this specific application appears to be non-existent.

Chiral Morpholines: A Focus on Synthesis Rather Than Auxiliary Control

The available research on chiral morpholines, including those with a 2-isopropyl substituent, predominantly centers on the synthesis of the morpholine ring itself as a chiral target. These chiral morpholine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.

Recent advancements in this area have focused on methods such as the asymmetric hydrogenation of unsaturated morpholines. For instance, the use of a bisphosphine-rhodium catalyst with a large bite angle has been shown to produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee).[1] This approach, however, treats the chiral morpholine as the final product, not as a temporary auxiliary to control a subsequent reaction.

Related Morpholine Structures in Asymmetric Synthesis

While this compound itself is not documented as a chiral auxiliary, related structures have been explored in the context of asymmetric synthesis. For example, studies on the aldol reactions of morpholine carboxamides have been conducted. These investigations, however, do not specifically employ the (S)-2-isopropyl substitution pattern and focus on a different class of morpholine derivatives.[2]

The synthesis of chiral morpholin-2-ones and 1,2-amino alcohols has also been achieved using pseudoephedrine as a chiral auxiliary in reactions with arylglyoxals.[2] This highlights that while the morpholine core is a valuable synthetic target, other well-established chiral auxiliaries are typically employed to achieve its stereoselective synthesis.

The Logic of Chiral Auxiliaries and the Absence of this compound

The fundamental principle of a chiral auxiliary is its ability to create a sterically and electronically biased environment around a prochiral center, directing the approach of a reactant from a specific face. This is typically achieved through the formation of a temporary covalent bond between the substrate and the auxiliary. The subsequent diastereoselective reaction is then followed by the removal of the auxiliary to yield an enantiomerically enriched product.

For a chiral auxiliary to be effective and widely adopted, it generally needs to:

  • Be readily available in enantiopure form.

  • Attach and detach from the substrate under mild conditions.

  • Provide high levels of stereocontrol in a predictable manner.

  • Allow for the straightforward separation of diastereomeric products.

The lack of literature on this compound as a chiral auxiliary suggests that it may not meet one or more of these critical criteria, or that other, more effective auxiliaries have become the standard for the types of transformations where it might have been considered.

Conclusion

Based on a thorough review of the current scientific literature, this compound is not a recognized or documented chiral auxiliary for the stereochemical control of common asymmetric reactions. The research landscape is focused on the synthesis of chiral morpholines as valuable building blocks and final products in drug discovery and development. For scientists and researchers seeking to implement stereocontrol, the extensive body of work on well-established chiral auxiliaries, such as Evans oxazolidinones, pseudoephedrine, and SAMP/RAMP hydrazones, provides a more robust and predictable foundation for achieving high levels of asymmetric induction.

Experimental Workflow for the Synthesis of Chiral Morpholines (General Example)

While a protocol for using this compound as a chiral auxiliary is not available, the following diagram illustrates a general workflow for the synthesis of a chiral morpholine derivative, which is the context in which this compound is typically found in the literature.

experimental_workflow General Workflow for Chiral Morpholine Synthesis cluster_start Starting Materials cluster_reaction Asymmetric Reaction cluster_workup Purification cluster_analysis Analysis start_A Unsaturated Morpholine Precursor reaction Asymmetric Hydrogenation start_A->reaction start_B Chiral Catalyst (e.g., Rh-complex) start_B->reaction workup Reaction Quenching & Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis chiral_analysis Enantiomeric Excess Determination (Chiral HPLC) analysis->chiral_analysis product Enantiomerically Enriched Chiral Morpholine chiral_analysis->product

Caption: General experimental workflow for the synthesis of chiral morpholines.

References

A Technical Guide to Asymmetric Synthesis of α-Amino Acids Using Schöllkopf Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical application of Schöllkopf auxiliaries in the asymmetric synthesis of α-amino acids. This method, a cornerstone of modern organic chemistry, provides a robust and highly stereoselective route to a wide array of non-proteinogenic α-amino acids, which are critical components in drug discovery and development.

Introduction to the Schöllkopf Method

The Schöllkopf method, developed by Ulrich Schöllkopf in the early 1980s, is a powerful strategy for the asymmetric synthesis of α-amino acids.[1][2] The core of this methodology lies in the diastereoselective alkylation of a chiral bis-lactim ether, a glycine derivative masked within a cyclic dipeptide. The chiral auxiliary, typically derived from the amino acid L-valine, effectively controls the stereochemical outcome of the alkylation reaction, leading to the formation of new α-amino acids with high enantiomeric purity.[2][3]

The steric bulk of the auxiliary's side chain, such as the isopropyl group from valine, shields one face of the metallated glycine enolate. This steric hindrance directs the incoming electrophile to the opposite face, resulting in a highly diastereoselective transformation.[2] Subsequent mild acidic hydrolysis cleaves the newly formed α-amino acid from the auxiliary, yielding the desired product, typically as its methyl ester, with high enantiomeric excess (e.e.).[2][3]

The Core Signaling Pathway: A Step-by-Step Overview

The asymmetric synthesis of α-amino acids using Schöllkopf auxiliaries follows a well-defined, four-step sequence. This process is initiated with the formation of a cyclic dipeptide, which is then converted to the key chiral bis-lactim ether. This intermediate is subsequently deprotonated and alkylated with high diastereoselectivity. The final step involves the hydrolytic cleavage of the chiral auxiliary to release the desired enantiomerically enriched α-amino acid.

Schollkopf_Pathway cluster_0 Step 1: Diketopiperazine Formation cluster_1 Step 2: Bis-lactim Ether Formation cluster_2 Step 3: Diastereoselective Alkylation cluster_3 Step 4: Hydrolysis and Product Isolation Val_Gly L-Valine & Glycine Derivatives DKP cyclo(L-Val-Gly) Val_Gly->DKP Cyclization DKP_step2 cyclo(L-Val-Gly) Bis_lactim Schöllkopf Auxiliary DKP_step2->Bis_lactim O-Methylation Bis_lactim_step3 Schöllkopf Auxiliary Enolate Lithium Enolate Bis_lactim_step3->Enolate Deprotonation (n-BuLi) Alkylated_aux Alkylated Auxiliary Enolate->Alkylated_aux Alkylation (R-X) Alkylated_aux_step4 Alkylated Auxiliary Amino_Acid α-Amino Acid Ester Alkylated_aux_step4->Amino_Acid Acidic Hydrolysis

Caption: The four main stages of asymmetric α-amino acid synthesis using a Schöllkopf auxiliary.

Quantitative Data Presentation

The Schöllkopf method consistently delivers high yields and excellent diastereoselectivity across a range of electrophiles. The following table summarizes representative results for the alkylation of the bis-lactim ether derived from L-valine and glycine.

Electrophile (R-X)Product (R-group)Yield (%)Diastereomeric Excess (d.e.) (%)
Benzyl bromideBenzyl85-95>95
Allyl bromideAllyl80-90>95
Propargyl bromidePropargyl75-85>95
Methyl iodideMethyl80-90>95
Ethyl iodideEthyl75-8590
4-Bromo-1,2-butadiene1,2-Butadienyl48>95

Note: Yields and d.e. values are typical and can vary depending on specific reaction conditions.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the Schöllkopf synthesis.

Step 1: Synthesis of cyclo(L-Val-Gly)

This protocol describes the formation of the diketopiperazine from L-valine methyl ester and glycine methyl ester.

Materials:

  • L-Valine methyl ester hydrochloride

  • Glycine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Toluene

Procedure:

  • To a solution of L-valine methyl ester hydrochloride (1 equivalent) and glycine methyl ester hydrochloride (1 equivalent) in methanol, add triethylamine (2.2 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • To the resulting residue, add toluene and heat the mixture to reflux for 48 hours with a Dean-Stark trap to remove methanol and water.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude cyclo(L-Val-Gly) can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 2: Formation of the Bis-lactim Ether

This procedure details the O-methylation of the diketopiperazine to form the Schöllkopf auxiliary.

Materials:

  • cyclo(L-Val-Gly)

  • Trimethyloxonium tetrafluoroborate (Meerwein's salt)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a suspension of cyclo(L-Val-Gly) (1 equivalent) in dry dichloromethane under an inert atmosphere, add trimethyloxonium tetrafluoroborate (2.5 equivalents) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude bis-lactim ether can be purified by column chromatography on silica gel.

Step 3: Diastereoselective Alkylation

This protocol outlines the general procedure for the stereoselective alkylation of the Schöllkopf auxiliary.

Materials:

  • (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf auxiliary)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (R-X)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a solution of the Schöllkopf auxiliary (1 equivalent) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.

  • Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete by TLC analysis.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The alkylated product can be purified by flash column chromatography.

Step 4: Hydrolysis of the Alkylated Auxiliary

This final step describes the cleavage of the chiral auxiliary to yield the α-amino acid methyl ester.

Materials:

  • Alkylated Schöllkopf auxiliary

  • 0.1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the alkylated auxiliary in a minimal amount of diethyl ether.

  • Add 0.1 M aqueous HCl and stir the biphasic mixture vigorously at room temperature for 4-6 hours.

  • Separate the aqueous layer containing the amino acid ester hydrochloride and the valine methyl ester hydrochloride.

  • The desired α-amino acid methyl ester can be separated from the valine methyl ester by techniques such as ion-exchange chromatography or by conversion to their N-protected derivatives followed by chromatographic separation.

Logical Workflow of the Schöllkopf Synthesis

The entire process of asymmetric synthesis using a Schöllkopf auxiliary can be visualized as a logical workflow, starting from the assembly of the chiral template to the final liberation of the desired product.

Schollkopf_Workflow start Starting Materials|{L-Valine Derivative | Glycine Derivative} step1 Step 1: Diketopiperazine Synthesis Cyclization of amino acid esters start->step1 step2 Step 2: Bis-lactim Ether Formation O-Methylation with Meerwein's Salt step1:f1->step2:f0 step3 Step 3: Asymmetric Alkylation Deprotonation with n-BuLi Reaction with Electrophile (R-X) step2:f1->step3:f0 step4 Step 4: Hydrolysis Mild acidic cleavage step3:f2->step4:f0 end Final Product|{Enantiopure α-Amino Acid Ester} step4:f1->end

Caption: A logical workflow diagram illustrating the sequential steps of the Schöllkopf synthesis.

Conclusion

The Schöllkopf method for asymmetric amino acid synthesis remains a highly valuable and reliable tool for organic and medicinal chemists. Its high stereoselectivity, operational simplicity, and the broad applicability of various electrophiles make it a preferred method for accessing a diverse range of enantiomerically pure α-amino acids. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to successfully implement this powerful synthetic strategy in their own laboratories for the advancement of drug discovery and development programs.

References

Methodological & Application

Alkylation of (S)-2-Isopropylmorpholine-Derived Bis-Lactim Ethers: A Detailed Protocol for Asymmetric Synthesis of α-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the diastereoselective alkylation of (S)-2-Isopropylmorpholine-derived bis-lactim ethers, a cornerstone of the Schöllkopf method for the asymmetric synthesis of non-proteinogenic α-amino acids.[1][2][3] This method offers high diastereoselectivity, generally exceeding 95% d.e., and is applicable to a wide range of electrophiles.[4] This document outlines the synthesis of the chiral auxiliary, the detailed alkylation procedure, and the final hydrolysis to yield the desired enantiomerically enriched amino acid esters. The protocols are intended for researchers and scientists in organic synthesis and drug development.

Introduction

The synthesis of enantiomerically pure α-amino acids is of significant interest in pharmaceutical and biological research. The Schöllkopf bis-lactim ether method provides a robust and highly stereocontrolled route to these valuable compounds.[2][3] The strategy relies on the use of a chiral auxiliary derived from the condensation of (S)-valine and glycine to form a diketopiperazine, which is subsequently converted to a bis-lactim ether. The steric hindrance provided by the isopropyl group of the valine moiety directs the alkylation of the enolate to the face opposite the chiral substituent, leading to a high degree of diastereoselectivity.[3] Subsequent acid hydrolysis cleaves the chiral auxiliary, which can be recovered, and liberates the newly synthesized α-amino acid ester.[2]

Data Presentation

The following table summarizes the diastereoselective alkylation of (S)-2-isopropyl-3,6-dimethoxypyrazine with various electrophiles. The data highlights the high diastereomeric excess and good to excellent yields achievable with this protocol.

Electrophile (R-X)ProductYield (%)Diastereomeric Excess (d.e.) (%)
Benzyl bromide(2S,5S)-5-benzyl-2-isopropyl-3,6-dimethoxypyrazine85-95>95
Allyl bromide(2S,5S)-5-allyl-2-isopropyl-3,6-dimethoxypyrazine80-90>95
Methyl iodide(2S,5S)-5-methyl-2-isopropyl-3,6-dimethoxypyrazine85-95>95
Ethyl iodide(2S,5S)-5-ethyl-2-isopropyl-3,6-dimethoxypyrazine82-92>95
Propargyl bromide(2S,5S)-5-(prop-2-yn-1-yl)-2-isopropyl-3,6-dimethoxypyrazine75-85>95
4-Bromo-1,2-butadiene(2R,5S)-5-(2,3-butadienyl)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine50-60>95[5]

Experimental Protocols

This section details the experimental procedures for the synthesis of the this compound-derived bis-lactim ether, its subsequent alkylation, and the final hydrolysis to obtain the α-amino acid ester.

Part 1: Synthesis of (S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine

This procedure outlines the formation of the key chiral auxiliary.

Materials:

  • (S)-Valine

  • Glycine methyl ester hydrochloride

  • Triethylamine

  • Phosgene (or triphosgene)

  • Toluene

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trimethyloxonium tetrafluoroborate (Me₃OBF₄)

  • Sodium bicarbonate, saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of the Diketopiperazine:

    • The synthesis begins with the formation of the dipeptide from (S)-valine and glycine methyl ester, which is then cyclized to the corresponding 2,5-diketopiperazine (a cyclic dipeptide).[3] This is a multi-step process often involving the formation of an N-carboxyanhydride.

  • Bis-O-methylation:

    • To a stirred suspension of the (S)-3-isopropyldiketopiperazine (1 equivalent) in anhydrous dichloromethane (DCM), add trimethyloxonium tetrafluoroborate (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine as a colorless oil.

Part 2: Diastereoselective Alkylation

This protocol describes the key stereodetermining step.

Materials:

  • (S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine (1 equivalent)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equivalents)

  • Electrophile (e.g., benzyl bromide, 1.1 equivalents)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the (S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes) dropwise to the solution while maintaining the temperature at -78 °C.

  • Stir the resulting orange-colored solution at -78 °C for 30-60 minutes to ensure complete formation of the lithiated species.

  • Add the electrophile (e.g., benzyl bromide) dropwise to the solution at -78 °C.

  • Continue stirring the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure alkylated bis-lactim ether.

Part 3: Acidic Hydrolysis

This final step liberates the desired α-amino acid ester.

Materials:

  • Alkylated bis-lactim ether (1 equivalent)

  • Hydrochloric acid (HCl), 0.1 M to 1 M aqueous solution

  • Diethyl ether

  • Sodium bicarbonate, saturated solution

Procedure:

  • Dissolve the purified alkylated bis-lactim ether in an aqueous solution of hydrochloric acid.

  • Stir the mixture at room temperature for 12-48 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.

  • After completion, wash the aqueous solution with diethyl ether to remove the chiral auxiliary ((S)-valine methyl ester).

  • Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Extract the desired α-amino acid methyl ester with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amino acid ester.

  • Further purification can be achieved by recrystallization or chromatography if necessary.

Visualizations

The following diagrams illustrate the key processes in the alkylation of this compound-derived bis-lactim ethers.

experimental_workflow cluster_synthesis Synthesis of Bis-Lactim Ether cluster_alkylation Diastereoselective Alkylation cluster_hydrolysis Hydrolysis start Diketopiperazine methylation Bis-O-methylation (Me₃OBF₄, DCM) start->methylation purification1 Purification (Chromatography) methylation->purification1 product1 (S)-Bis-Lactim Ether purification1->product1 deprotonation Deprotonation (n-BuLi, THF, -78°C) product1->deprotonation alkylation_step Alkylation (R-X, -78°C) deprotonation->alkylation_step workup Work-up (NH₄Cl quench) alkylation_step->workup purification2 Purification (Chromatography) workup->purification2 product2 Alkylated Bis-Lactim Ether purification2->product2 hydrolysis_step Acidic Hydrolysis (aq. HCl) product2->hydrolysis_step extraction Extraction & Purification hydrolysis_step->extraction final_product α-Amino Acid Ester extraction->final_product

Caption: Experimental workflow for the synthesis of α-amino acids.

logical_relationship start Starting Materials (S)-Valine + Glycine derivative diketopiperazine Cyclization Diketopiperazine Formation start->diketopiperazine bislactim O-Alkylation Bis-Lactim Ether Synthesis diketopiperazine->bislactim enolate Deprotonation Chiral Enolate Generation bislactim->enolate alkylation Electrophilic Attack Diastereoselective C-C Bond Formation enolate->alkylation hydrolysis Acidic Cleavage Liberation of Amino Acid Ester & Auxiliary alkylation->hydrolysis product {Final Products|α-Amino Acid Ester + (S)-Valine Ester} hydrolysis->product

Caption: Key logical steps in the Schöllkopf synthesis.

References

The Role of (S)-2-Isopropylmorpholine in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Isopropylmorpholine and its derivatives represent a class of chiral building blocks and auxiliaries with significant potential in the asymmetric synthesis of complex molecules, including natural products and their analogues. While not as extensively documented as other prominent chiral auxiliaries like Evans' oxazolidinones or pseudoephedrine, the inherent chirality and structural features of this compound make it a valuable tool for introducing stereocenters with high fidelity. This document provides an overview of its application, focusing on diastereoselective reactions and furnishing protocols for key transformations.

Application Notes

This compound can be employed in several key asymmetric transformations, primarily by being incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The bulky isopropyl group at the stereogenic center plays a crucial role in facial shielding, forcing incoming reagents to attack from the less sterically hindered face of a prochiral center.

Key applications include:

  • Asymmetric Alkylation: N-acylated derivatives of this compound can be converted into their corresponding enolates. The chiral morpholine moiety then directs the approach of an electrophile, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product.

  • Asymmetric Aldol Reactions: Similar to alkylation, chiral enolates derived from N-acyl-(S)-2-isopropylmorpholine derivatives can react with aldehydes. The chiral environment provided by the morpholine auxiliary controls the formation of the two new stereocenters in the aldol adduct, often with excellent diastereomeric and enantiomeric excess.

  • Chiral Building Block: The morpholine ring itself is a common motif in bioactive natural products and pharmaceuticals. This compound can serve as a chiral precursor for the synthesis of more complex morpholine-containing targets, where the stereochemistry at the 2-position is crucial for biological activity.

The selection of the appropriate N-acyl group and reaction conditions (e.g., base, solvent, temperature) is critical for achieving high stereoselectivity. Post-reaction, the chiral auxiliary can often be cleaved under mild conditions and potentially recovered for reuse, enhancing the overall efficiency of the synthetic route.

Experimental Protocols

While specific examples of the total synthesis of natural products using this compound as a primary chiral auxiliary are not extensively reported in readily available literature, the following protocols outline the general methodologies for key asymmetric reactions involving such chiral morpholine derivatives. These protocols are based on established principles of asymmetric synthesis using chiral auxiliaries.

Protocol 1: Asymmetric Alkylation of an N-Acyl-(S)-2-isopropylmorpholine Derivative

This protocol describes a general procedure for the diastereoselective alkylation of an N-propionyl-(S)-2-isopropylmorpholine.

Materials:

  • This compound

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acylation of this compound: To a solution of this compound (1.0 eq.) and Et₃N (1.2 eq.) in anhydrous THF at 0 °C, add propionyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with water and extract with EtOAc. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to afford N-propionyl-(S)-2-isopropylmorpholine, which can be purified by flash chromatography.

  • Enolate Formation and Alkylation: To a solution of N-propionyl-(S)-2-isopropylmorpholine (1.0 eq.) in anhydrous THF at -78 °C, add LDA solution (1.1 eq.) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. Add the alkyl halide (1.2 eq.) dropwise. Stir the reaction at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with EtOAc. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

  • Auxiliary Cleavage: The N-acyl group can be cleaved under various conditions (e.g., hydrolysis with LiOH, reduction with LiAlH₄) to yield the corresponding carboxylic acid or alcohol, respectively, with the newly formed stereocenter intact.

Quantitative Data Summary (Hypothetical):

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromideN-(2-Benzylpropionyl)-(S)-2-isopropylmorpholine85>95:5
2Methyl iodideN-(2-Methylpropionyl)-(S)-2-isopropylmorpholine90>98:2
3Allyl bromideN-(2-Allylpropionyl)-(S)-2-isopropylmorpholine82>95:5

Note: The data presented in this table is hypothetical and serves as an example of expected outcomes for such a reaction. Actual results may vary depending on the specific substrates and conditions used.

Visualization of Experimental Workflow

The general workflow for the application of this compound as a chiral auxiliary in asymmetric synthesis can be visualized as follows:

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A Prochiral Substrate C N-Acyl-(S)-2-isopropylmorpholine (Chiral Substrate) A->C Acylation B This compound B->C D Reagent/Electrophile E Diastereomerically Enriched Product C->E e.g., Alkylation, Aldol Reaction D->E F Enantiomerically Pure Product E->F Cleavage G Recovered this compound E->G Cleavage & Recovery

Caption: General workflow for asymmetric synthesis using this compound.

This logical diagram illustrates the three key stages: attachment of the chiral auxiliary to a prochiral substrate, the diastereoselective reaction to create the new stereocenter, and the final cleavage of the auxiliary to yield the desired enantiomerically pure product and allow for the recovery of the chiral auxiliary. This systematic approach is fundamental to the application of chiral auxiliaries in the synthesis of complex, stereochemically defined molecules.

Application Notes and Protocols for the Attachment of (S)-2-Isopropylmorpholine to a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Isopropylmorpholine, and more commonly its structural isomer (S)-3-isopropylmorpholine, is a valuable building block in medicinal chemistry and drug discovery. The morpholine scaffold is considered a "privileged structure" due to its favorable physicochemical properties, metabolic stability, and its ability to engage in key interactions with biological targets.[1] Notably, the morpholine moiety is a critical component in a class of potent inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] The attachment of this compound or its derivatives to various substrates, such as small molecules, solid supports for affinity chromatography, or probes for target identification, is a crucial step in the development of novel therapeutics and research tools.

This document provides detailed protocols for two common methods for the covalent attachment of this compound to substrates: amide coupling to a carboxylic acid-functionalized substrate and reductive amination with an aldehyde-functionalized substrate.

Note on Isomer: While the query specified this compound, the isomer (S)-3-Isopropylmorpholine is more frequently utilized in the context of PI3K inhibitors. The protocols described herein are applicable to both isomers.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2] In many cancers, this pathway is constitutively active, promoting tumor growth.[3] Small molecule inhibitors that target key kinases in this pathway, such as PI3K and mTOR, are a major focus of cancer drug development. The morpholine ring in many of these inhibitors plays a crucial role in binding to the kinase active site.[4]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibition Inhibitor This compound -containing Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

The following are generalized protocols. Optimal conditions may vary depending on the specific substrate and should be determined empirically.

Protocol 1: Amide Coupling to a Carboxylic Acid-Functionalized Substrate

This protocol describes the formation of a stable amide bond between the secondary amine of this compound and a substrate bearing a carboxylic acid group, using a carbodiimide coupling agent.

Amide_Coupling_Workflow start Start dissolve_substrate Dissolve carboxylic acid substrate in anhydrous aprotic solvent (e.g., DMF, DCM). start->dissolve_substrate add_reagents Add coupling agent (e.g., EDC, HATU) and optionally an activator (e.g., NHS). dissolve_substrate->add_reagents stir_activation Stir at room temperature for 15-30 minutes for activation. add_reagents->stir_activation add_amine Add this compound and a non-nucleophilic base (e.g., DIPEA). stir_activation->add_amine react Stir at room temperature for 2-24 hours. add_amine->react quench Quench reaction (optional). react->quench workup Perform aqueous workup to remove byproducts and unreacted reagents. quench->workup purify Purify the conjugate by chromatography (e.g., silica gel). workup->purify characterize Characterize the final product (NMR, MS, HPLC). purify->characterize end End characterize->end

Caption: Experimental workflow for amide coupling.

Materials:

  • This compound

  • Carboxylic acid-functionalized substrate

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS) (optional, but recommended for improved efficiency)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Quenching solution (e.g., 1 M hydroxylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Substrate Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid-functionalized substrate (1.0 eq) in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).

  • Activation: To the stirred solution, add NHS (1.2 eq) followed by EDC·HCl (1.2 eq). Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add this compound (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid (if a base like DIPEA is used), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired conjugate.[5]

Protocol 2: Reductive Amination with an Aldehyde-Functionalized Substrate

This protocol details the coupling of this compound to an aldehyde-functionalized substrate via the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[6]

Materials:

  • This compound

  • Aldehyde-functionalized substrate

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (if using NaBH₃CN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the aldehyde-functionalized substrate (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DCE (to a concentration of 0.1-0.5 M).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. If using NaBH₃CN, a catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Be cautious as gas evolution may occur.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[7]

Data Presentation

ParameterProtocol 1: Amide CouplingProtocol 2: Reductive Amination
Substrate Functional Group Carboxylic AcidAldehyde
Key Reagents EDC·HCl, NHS, DIPEASodium Triacetoxyborohydride
Solvent Anhydrous DMF or DCMAnhydrous DCM or DCE
Temperature Room TemperatureRoom Temperature
Typical Reaction Time 2-24 hours1-12 hours
Typical Yield 60-90%70-95%
Purification Method Silica Gel ChromatographySilica Gel Chromatography

Yields are estimates and highly dependent on the specific substrate and reaction scale.

Characterization of the Conjugate

Successful attachment of this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the isopropyl group (a doublet around 0.9-1.2 ppm and a multiplet around 2.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen in the newly formed bond will also show a characteristic shift.[8]

    • ¹³C NMR: The carbons of the isopropyl group and the morpholine ring will have distinct chemical shifts. The carbon adjacent to the nitrogen will typically appear in the 40-60 ppm region.[8]

  • Mass Spectrometry (MS): The molecular weight of the final product should be confirmed by high-resolution mass spectrometry (HRMS) to match the expected molecular formula of the conjugate.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

References

Application Notes and Protocols for the Synthesis of Non-Proteinogenic Amino Acids Using a Chiral Morpholine Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-proteinogenic amino acids (NPAAs) are crucial building blocks in modern drug discovery and development. Their incorporation into peptide-based therapeutics can enhance metabolic stability, improve conformational rigidity, and provide novel functionalities, leading to compounds with improved pharmacological profiles. The asymmetric synthesis of NPAAs is therefore of significant interest. A robust and widely utilized method for achieving high stereocontrol in the synthesis of α-amino acids is the use of chiral auxiliaries to direct the diastereoselective alkylation of glycine equivalents.

This document outlines the application and a general protocol for the use of a chiral morpholine derivative, conceptually based on (S)-2-Isopropylmorpholine, as a chiral auxiliary in the synthesis of non-proteinogenic amino acids. The methodology leverages the formation of a square-planar Nickel(II) complex of a Schiff base derived from glycine and the chiral auxiliary. This complex serves as a chiral nucleophilic glycine equivalent, enabling the asymmetric introduction of a wide variety of side chains through alkylation, leading to the synthesis of enantiomerically enriched α-amino acids.

Principle of the Method

The core of this synthetic strategy lies in the temporary installation of a chiral auxiliary to a glycine molecule, which then directs the stereochemical outcome of a subsequent C-C bond-forming reaction at the α-carbon. The general workflow can be summarized in three key steps:

  • Formation of the Chiral Ni(II)-Glycine Complex: The chiral auxiliary, derived from this compound, is condensed with glycine to form a Schiff base. This tridentate ligand then coordinates with a Ni(II) salt to form a rigid, square-planar complex. The steric bulk of the isopropyl group on the morpholine ring is positioned to effectively shield one face of the planar glycine enolate intermediate.

  • Diastereoselective Alkylation: The α-proton of the glycine moiety in the Ni(II) complex is acidic and can be removed by a suitable base to generate a nucleophilic enolate. This enolate then reacts with an electrophile, such as an alkyl halide. The chiral auxiliary directs the approach of the electrophile to the less sterically hindered face, resulting in a highly diastereoselective alkylation.

  • Hydrolysis and Auxiliary Recovery: Following the alkylation, the newly synthesized α-amino acid is liberated from the complex by acidic hydrolysis. This step also allows for the recovery of the chiral auxiliary, which can often be recycled, making the process more cost-effective.

Experimental Workflow

The overall experimental workflow for the synthesis of a non-proteinogenic amino acid using a chiral morpholine-based auxiliary is depicted below.

Asymmetric Amino Acid Synthesis Workflow Workflow for Asymmetric Synthesis of Non-Proteinogenic Amino Acids cluster_0 Step 1: Complex Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Product Isolation start Start Materials: This compound derivative, Glycine, Ni(NO₃)₂·6H₂O complex Formation of Chiral Ni(II)-Glycine Complex start->complex Condensation & Coordination alkylation Deprotonation & Alkylation complex->alkylation hydrolysis Acidic Hydrolysis alkylation->hydrolysis electrophile Electrophile (R-X) electrophile->alkylation purification Purification hydrolysis->purification auxiliary Recovered Chiral Auxiliary hydrolysis->auxiliary product Final Product: Enantiomerically Enriched Non-Proteinogenic Amino Acid purification->product

Caption: General workflow for the asymmetric synthesis of non-proteinogenic amino acids.

Quantitative Data Summary

The following table summarizes typical quantitative data for the alkylation of chiral Ni(II)-glycine complexes with various electrophiles, based on analogous systems reported in the literature. These values demonstrate the high efficiency and stereoselectivity of this methodology.

EntryElectrophile (R-X)Product (α-Amino Acid)Yield (%)Diastereomeric Excess (de, %)
1n-Octyl bromide(S)-2-Aminodecanoic acid98>98
2Benzyl bromide(S)-Phenylalanine95>95
3Allyl bromide(S)-Allylglycine92>95
4Propargyl bromide(S)-Propargylglycine88>95
5Ethyl bromoacetate(S)-Glutamic acid γ-ethyl ester90>95

Detailed Experimental Protocols

The following are generalized protocols for the key experiments in the synthesis of a non-proteinogenic amino acid using a chiral morpholine-based auxiliary.

Protocol 1: Synthesis of the Chiral Ni(II)-Glycine Schiff Base Complex

Materials:

  • Chiral ligand ((S)-N-(2-benzoylphenyl)-2-isopropylmorpholine-4-carboxamide) (1.0 equiv)

  • Glycine (1.1 equiv)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (1.0 equiv)

  • Sodium hydroxide (NaOH) (2.0 equiv)

  • Methanol (MeOH)

  • Water

Procedure:

  • To a round-bottom flask, add the chiral ligand, glycine, and methanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • In a separate beaker, dissolve sodium hydroxide in water and add it to the reaction mixture.

  • Add a solution of Nickel(II) nitrate hexahydrate in methanol to the flask. The color of the solution should change, indicating complex formation.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture to room temperature and then place it in an ice bath to induce precipitation of the complex.

  • Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum. The resulting solid is the chiral Ni(II)-glycine complex.

Protocol 2: Asymmetric Alkylation of the Ni(II)-Glycine Complex

Materials:

  • Chiral Ni(II)-glycine complex (from Protocol 1) (1.0 equiv)

  • Alkyl halide (e.g., n-octyl bromide) (1.2 equiv)

  • Potassium hydroxide (KOH) (1.1 equiv)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Suspend the chiral Ni(II)-glycine complex in a mixture of DMF and methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of potassium hydroxide in methanol dropwise to the suspension at room temperature. The mixture should become a clear, deeply colored solution, indicating the formation of the enolate.

  • Add the alkyl halide to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated Ni(II) complex.

Protocol 3: Hydrolysis and Isolation of the Non-Proteinogenic Amino Acid

Materials:

  • Crude alkylated Ni(II) complex (from Protocol 2)

  • 6 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • Dissolve the crude alkylated Ni(II) complex in 6 M HCl.

  • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature. The chiral auxiliary will precipitate and can be recovered by filtration.

  • Wash the aqueous layer with diethyl ether to remove any remaining organic impurities.

  • Apply the aqueous solution containing the amino acid hydrochloride to a column of Dowex 50WX8 ion-exchange resin.

  • Wash the resin with water to remove inorganic salts.

  • Elute the desired amino acid from the resin using an aqueous ammonia solution.

  • Combine the fractions containing the amino acid (as determined by TLC with ninhydrin staining) and concentrate under reduced pressure to obtain the pure non-proteinogenic amino acid.

Logical Relationship Diagram

The logical relationship between the components in the diastereoselective alkylation step is illustrated in the diagram below.

Diastereoselective Alkylation Logic cluster_components Key Components cluster_interaction Interaction and Outcome chiral_aux Chiral Auxiliary (this compound derivative) steric_hindrance Steric Hindrance chiral_aux->steric_hindrance Provides glycine_enolate Glycine Enolate (Ni(II) Complex) diastereoselective_attack Diastereoselective Attack glycine_enolate->diastereoselective_attack Nucleophile electrophile Electrophile (R-X) electrophile->diastereoselective_attack Electrophile steric_hindrance->diastereoselective_attack Directs product Alkylated Product (High Diastereomeric Excess) diastereoselective_attack->product Results in

Application Notes and Protocols: Stereoselective Synthesis of Chiral Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of pharmaceutical agents due to its favorable physicochemical and metabolic properties. The stereochemistry of substituents on the morpholine ring is often critical for biological activity, making the development of stereoselective synthetic methodologies a key focus in medicinal chemistry and drug development.[1][2]

This document provides an overview of modern techniques for the stereoselective synthesis of chiral morpholines. It is important to note that a comprehensive search of the scientific literature did not yield specific examples of (S)-2-Isopropylmorpholine being utilized as a chiral auxiliary to control diastereoselective addition reactions. Therefore, this document will focus on established and effective methods for the synthesis of chiral morpholine derivatives through other stereoselective strategies.

Importance of Chiral Morpholines in Medicinal Chemistry

The morpholine ring is a versatile building block in drug design. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a scaffold for introducing substituents that can interact with biological targets.[1][2][3] The defined three-dimensional arrangement of substituents in chiral morpholines is crucial for optimizing drug-receptor interactions and can lead to improved potency and selectivity.

Stereoselective Synthetic Strategies for Chiral Morpholines

Several powerful strategies have been developed for the asymmetric synthesis of chiral morpholines. These methods can be broadly categorized into:

  • Asymmetric Hydrogenation of Dehydromorpholines: This atom-economical approach provides direct access to 2-substituted chiral morpholines with high enantioselectivity.

  • Diastereoselective Cyclization Reactions: These methods involve the cyclization of chiral precursors to form the morpholine ring, where the stereochemistry is controlled by existing stereocenters in the starting material.

  • Enantioselective Synthesis from Achiral Precursors: Organocatalysis and other asymmetric catalytic methods can be employed to construct chiral morpholines from achiral starting materials.

Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

A highly efficient method for the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of the corresponding dehydromorpholine precursors. This reaction, often catalyzed by a rhodium complex with a chiral bisphosphine ligand, can achieve excellent yields and enantioselectivities.[4][5][6]

Quantitative Data Summary
EntrySubstrate (Dehydromorpholine)CatalystSolventH₂ Pressure (atm)Yield (%)ee (%)
12-Phenyl-3,4-dihydro-2H-1,4-oxazine[Rh(COD)₂]BF₄ / (R)-SKPDCM50>9992
22-(4-Fluorophenyl)-3,4-dihydro-2H-1,4-oxazine[Rh(COD)₂]BF₄ / (R)-SKPDCM509894
32-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine[Rh(COD)₂]BF₄ / (R)-SKPDCM509993
42-(Naphthalen-2-yl)-3,4-dihydro-2H-1,4-oxazine[Rh(COD)₂]BF₄ / (R)-SKPDCM509795
52-(Thiophen-2-yl)-3,4-dihydro-2H-1,4-oxazine[Rh(COD)₂]BF₄ / (R)-SKPDCM509991
Experimental Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine

Materials:

  • [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol)

  • (R)-SKP (a chiral bisphosphine ligand) (1.6 mg, 0.00275 mmol)

  • 2-Phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol)

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

  • Hydrogen gas (high purity)

  • Schlenk tube

  • Stainless-steel autoclave

Procedure:

  • In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL).

  • Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in anhydrous DCM (1.0 mL).

  • Transfer the substrate solution to the catalyst solution.

  • Transfer the resulting mixture to a stainless-steel autoclave.

  • Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of hydrogen.

  • Stir the reaction at room temperature for 24 hours.

  • After releasing the pressure, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired (R)-2-phenylmorpholine.

Characterization Data:

  • Yield: >99%

  • Enantiomeric Excess (ee): 92% (determined by chiral HPLC analysis)

Experimental Workflow: Asymmetric Hydrogenation

cluster_prep Catalyst and Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification Catalyst_Prep Catalyst Formation [Rh(COD)₂]BF₄ + (R)-SKP in DCM Mixing Mixing of Catalyst and Substrate Solutions Catalyst_Prep->Mixing Substrate_Prep Substrate Solution Dehydromorpholine in DCM Substrate_Prep->Mixing Autoclave Transfer to Autoclave Mixing->Autoclave Hydrogenation Hydrogenation (50 atm H₂, 24h, RT) Autoclave->Hydrogenation Workup Solvent Removal Hydrogenation->Workup Purification Flash Chromatography Workup->Purification Product Chiral Morpholine Purification->Product

Caption: Workflow for the asymmetric hydrogenation of dehydromorpholines.

Diastereoselective Synthesis of Substituted Morpholines via Cyclization

A one-pot method for the diastereoselective synthesis of substituted morpholines has been developed, involving a sequential Pd(0)-catalyzed Tsuji-Trost allylation and Fe(III)-catalyzed heterocyclization. This atom-economic approach utilizes vinyloxiranes and amino alcohols as starting materials and produces water as the only byproduct.[7] The diastereoselectivity is generally high, favoring the formation of the more stable cis-diastereoisomers.[7]

Quantitative Data Summary
EntryVinyloxiraneAmino AlcoholProductYield (%)dr (cis:trans)
12-Methyl-2-vinyloxirane2-Amino-2-phenylethanol2,6-Dimethyl-2,6-diphenylmorpholine85>95:5
22-Methyl-2-vinyloxirane2-Amino-2-(4-chlorophenyl)ethanol2,6-Dimethyl-2,6-bis(4-chlorophenyl)morpholine82>95:5
32-Phenyl-2-vinyloxirane2-Amino-2-phenylethanol2,6-Diphenyl-2,6-diphenylmorpholine90>95:5
42-Phenyl-2-vinyloxirane2-Amino-2-(p-tolyl)ethanol2,6-Diphenyl-2,6-di(p-tolyl)morpholine88>95:5
Experimental Protocol: Diastereoselective Synthesis of 2,6-Dimethyl-2,6-diphenylmorpholine

Materials:

  • Pd(PPh₃)₄ (1 mol%)

  • FeCl₃ (10 mol%)

  • 2-Methyl-2-vinyloxirane (1.0 equiv)

  • 2-Amino-2-phenylethanol (1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon atmosphere

Procedure:

  • To a solution of 2-amino-2-phenylethanol (1.2 equiv) in anhydrous CH₂Cl₂ under an argon atmosphere, add Pd(PPh₃)₄ (1 mol%).

  • Add 2-methyl-2-vinyloxirane (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature until complete consumption of the starting materials (monitored by TLC).

  • Add FeCl₃ (10 mol%) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-dimethyl-2,6-diphenylmorpholine.

Reaction Pathway: Diastereoselective Morpholine Synthesis

Start Vinyloxirane + Amino Alcohol Step1 Pd(0)-catalyzed Tsuji-Trost Allylation Start->Step1 Intermediate Allylic Amino Alcohol Intermediate Step1->Intermediate Step2 Fe(III)-catalyzed Heterocyclization Intermediate->Step2 Product cis-Disubstituted Morpholine Step2->Product

Caption: Pathway for the diastereoselective synthesis of morpholines.

Conclusion

While the use of this compound as a chiral auxiliary for controlling diastereoselective addition reactions is not well-documented in the current scientific literature, the field of asymmetric synthesis offers a range of robust and efficient methods for the preparation of chiral morpholine derivatives. Asymmetric hydrogenation of dehydromorpholines and diastereoselective cyclization reactions are powerful tools for accessing these important scaffolds with high levels of stereocontrol. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development for the synthesis of enantioenriched morpholine-containing compounds. Further exploration of novel chiral auxiliaries and catalytic systems will undoubtedly continue to advance the stereoselective synthesis of this privileged heterocyclic motif.

References

Application Notes and Protocols for (S)-2-Isopropylmorpholine in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the large-scale synthesis of (S)-2-Isopropylmorpholine, a valuable chiral building block. While its direct large-scale application as a chiral auxiliary is not extensively documented in scientific literature, this guide also offers detailed protocols for the general use of chiral amine derivatives in asymmetric synthesis, providing a framework for its potential application.

Large-Scale Synthesis of this compound via Asymmetric Hydrogenation

A highly efficient and scalable method for the synthesis of this compound and other chiral 2-substituted morpholines is through the asymmetric hydrogenation of the corresponding 2-substituted dehydromorpholines.[1][2][3] This method offers quantitative yields and excellent enantioselectivities, making it suitable for industrial applications.[1][3] The reaction is typically catalyzed by a rhodium complex with a chiral bisphosphine ligand.

Quantitative Data for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
EntrySubstrate (Dehydromorpholine)Catalyst (mol%)Yield (%)ee (%)Reference
1N-Cbz-2-isopropyl-dehydromorpholine1>9991[1][2]
2N-Cbz-2-phenyl-dehydromorpholine1>9992[1][2]
3N-Cbz-2-(4-fluorophenyl)-dehydromorpholine1>9992[1][2]
4N-Cbz-2-(naphthalen-2-yl)-dehydromorpholine1>9993[1][2]
5N-Cbz-2-(thiophen-2-yl)-dehydromorpholine1>9979[1][2]

Cbz = Carboxybenzyl protecting group

Experimental Protocol: Gram-Scale Asymmetric Hydrogenation

This protocol is adapted from the literature for the synthesis of chiral 2-substituted morpholines and is applicable for the large-scale production of this compound.[1][3]

Materials:

  • N-Cbz-2-isopropyl-dehydromorpholine

  • [Rh(COD)2]SbF6 (COD = 1,5-cyclooctadiene)

  • (R,R,R)-SKP (chiral bisphosphine ligand)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H2)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Autoclave or high-pressure reactor

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]SbF6 (1 mol%) and (R,R,R)-SKP (1.05 mol%) in anhydrous DCM is stirred for 30 minutes.

  • Hydrogenation: The substrate, N-Cbz-2-isopropyl-dehydromorpholine (1.0 g), is dissolved in anhydrous DCM and added to the catalyst solution. The mixture is then transferred to a high-pressure reactor. The reactor is purged with hydrogen gas three times before being pressurized to 30 atm with hydrogen. The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: After releasing the pressure, the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield N-Cbz-(S)-2-isopropylmorpholine.

  • Deprotection (to obtain free amine): The purified N-Cbz-(S)-2-isopropylmorpholine is dissolved in methanol. Palladium on carbon (10 wt%) is added, and the mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield this compound.

Synthetic Workflow for this compound

G sub N-Cbz-2-isopropyl- dehydromorpholine hydrog Asymmetric Hydrogenation sub->hydrog cat [Rh(COD)2]SbF6 / (R,R,R)-SKP cat->hydrog H2 H2 (30 atm) H2->hydrog prod1 N-Cbz-(S)-2-isopropylmorpholine hydrog->prod1 deprot Deprotection (Pd/C, H2) prod1->deprot final_prod This compound deprot->final_prod

Caption: Asymmetric synthesis of this compound.

Applications of this compound as a Chiral Auxiliary

While the large-scale synthesis of this compound is well-established, its application as a chiral auxiliary in asymmetric synthesis is not widely reported in the scientific literature. However, its structure, a chiral secondary amine, is analogous to other well-established chiral auxiliaries. The following sections provide general protocols for the use of chiral amine-based auxiliaries in asymmetric alkylation and aldol reactions, which can serve as a starting point for exploring the potential of this compound in these transformations.

General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis

G start Prochiral Substrate attach Attach Auxiliary start->attach aux This compound (Chiral Auxiliary) aux->attach intermediate Chiral Intermediate attach->intermediate reaction Diastereoselective Reaction intermediate->reaction product_aux Product with Auxiliary reaction->product_aux cleave Cleave Auxiliary product_aux->cleave final_product Chiral Product cleave->final_product recycle Recycle Auxiliary cleave->recycle recycle->attach

Caption: General workflow for using a chiral auxiliary.

Application Note 1: Asymmetric Alkylation

Principle: A prochiral ketone or ester is converted into a chiral enolate by attachment of the chiral auxiliary. The steric bulk of the auxiliary directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, resulting in a diastereoselective alkylation. Subsequent removal of the auxiliary yields the enantiomerically enriched alkylated product.

General Protocol for Asymmetric Alkylation

Step 1: Attachment of the Auxiliary (Formation of a Chiral Amide)

  • To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an aprotic solvent (e.g., dichloromethane) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer and concentrate to obtain the crude N-acyl-(S)-2-isopropylmorpholine, which can be purified by chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl-(S)-2-isopropylmorpholine (1.0 eq) in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

  • Add a strong base (e.g., LDA, 1.1 eq) dropwise to form the enolate. Stir for 30-60 minutes at -78 °C.

  • Add the alkyl halide (1.2 eq) and continue stirring at -78 °C until the reaction is complete.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the product by chromatography.

Step 3: Cleavage of the Auxiliary

  • Basic Hydrolysis: Reflux the alkylated product with an aqueous solution of a strong base (e.g., KOH) in a suitable solvent (e.g., ethanol/water).

  • Acidic Hydrolysis: Reflux the product with a strong acid (e.g., HCl or H2SO4) in an aqueous or alcoholic solvent.

  • Reductive Cleavage: For amide cleavage to an alcohol, use a strong reducing agent like lithium aluminum hydride (LiAlH4).

After cleavage, the chiral product can be isolated and purified, and the this compound auxiliary can potentially be recovered and recycled.

Application Note 2: Asymmetric Aldol Reaction

Principle: Similar to alkylation, the chiral auxiliary is used to form a chiral enolate, which then reacts with an aldehyde. The facial selectivity of the enolate addition to the aldehyde is controlled by the steric and electronic properties of the auxiliary, leading to the formation of one diastereomer of the β-hydroxy amide preferentially.

General Protocol for Asymmetric Aldol Reaction

Step 1: Formation of the N-Acyl Auxiliary

  • Follow the procedure described in Step 1 of the Asymmetric Alkylation protocol.

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the N-acyl-(S)-2-isopropylmorpholine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C under an inert atmosphere.

  • Add a Lewis acid (e.g., dibutylboron triflate, 1.1 eq) followed by a tertiary amine base (e.g., triethylamine, 1.2 eq) to form the boron enolate. Stir for 30-60 minutes.

  • Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for several hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction with a pH 7 buffer and extract the product.

  • Wash the organic layer, dry, and concentrate. Purify the aldol adduct by chromatography.

Step 3: Cleavage of the Auxiliary

  • The cleavage methods are similar to those described for the alkylation products. For instance, treatment with lithium hydroperoxide can yield the corresponding β-hydroxy acid.

Disclaimer: The protocols for the application of this compound as a chiral auxiliary are generalized and based on established methodologies for similar chiral amines. Optimization of reaction conditions, including solvent, temperature, base, and Lewis acid, would be necessary to achieve high diastereoselectivity for specific substrates.

References

Application Notes and Protocols for Reactions Involving (S)-2-Isopropylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of reactions involving the synthesis of (S)-2-Isopropylmorpholine, a chiral saturated heterocycle of interest in medicinal chemistry. Given that the morpholine scaffold is a privileged structure in drug discovery, this guide also explores potential biological applications and signaling pathways where this compound could be relevant, drawing parallels with established morpholine-containing drugs.

I. Introduction to this compound in Drug Discovery

The morpholine ring is a cornerstone in the design of numerous therapeutic agents due to its favorable physicochemical properties, metabolic stability, and ability to form key interactions with biological targets.[1][2] The introduction of a chiral center, as in this compound, allows for stereospecific interactions, which can significantly enhance potency and selectivity for a given target.[3] Chiral 2-substituted morpholines are valuable intermediates in the synthesis of bioactive compounds, including potent inhibitors of enzymes such as GSK-3β.[4] While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to motifs in existing drugs suggests potential applications in areas such as oncology and infectious diseases.[5][6]

II. Asymmetric Synthesis of this compound

A highly effective and atom-economical method for the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of the corresponding 2-substituted dehydromorpholines.[4][7] This reaction is typically catalyzed by a rhodium complex bearing a chiral bisphosphine ligand, such as the SKP ligand, which has demonstrated high efficiency and excellent enantioselectivity for a variety of substrates, including those with alkyl substituents.[8]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established procedures for the asymmetric hydrogenation of 2-substituted dehydromorpholines and is proposed for the synthesis of this compound from N-protected 2-isopropyldehydromorpholine.

Materials:

  • N-protected 2-isopropyldehydromorpholine (Substrate)

  • [Rh(COD)₂]BF₄ (Rhodium precursor)

  • (R)-SKP (Chiral ligand)

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen gas (High purity)

  • Stainless-steel autoclave

  • Schlenk tube and standard Schlenk line equipment

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Catalyst Preparation:

    • In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mol%) and (R)-SKP (1.1 mol%).

    • Add anhydrous DCM (e.g., 1.0 mL per 0.25 mmol of substrate) to the Schlenk tube.

    • Stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • Substrate Preparation:

    • In a separate vial, dissolve the N-protected 2-isopropyldehydromorpholine (1.0 eq) in anhydrous DCM (e.g., 1.0 mL per 0.25 mmol of substrate).

  • Asymmetric Hydrogenation:

    • Transfer the substrate solution to the catalyst solution.

    • Transfer the resulting mixture to a stainless-steel autoclave.

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave to 50 atm with hydrogen gas.

    • Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification:

    • After 24 hours, carefully release the hydrogen pressure.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired (S)-N-protected-2-isopropylmorpholine.

  • Deprotection (if necessary):

    • The N-protecting group (e.g., Cbz) can be removed using standard procedures, such as hydrogenation with Pd/C, to yield the final this compound.[4]

  • Analysis:

    • The enantiomeric excess (ee) of the product can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral column.

Data Presentation: Representative Results for 2-Substituted Morpholines

While specific data for the synthesis of this compound is not available, the following table summarizes the results for analogous 2-alkyl and 2-aryl substituted dehydromorpholines using a similar rhodium-SKP catalytic system, demonstrating the general applicability of the method.[8]

EntrySubstrate (R group)ProductYield (%)ee (%)
1Phenyl(S)-2-Phenylmorpholine>9992
24-Fluorophenyl(S)-2-(4-Fluorophenyl)morpholine>9992
34-Chlorophenyl(S)-2-(4-Chlorophenyl)morpholine>9993
44-Methoxyphenyl(S)-2-(4-Methoxyphenyl)morpholine>9994
5Methyl(S)-2-Methylmorpholine>9981
6Ethyl(S)-2-Ethylmorpholine>9958
7n-Propyl(S)-2-n-Propylmorpholine>9991

III. Potential Biological Activity and Signaling Pathways

The morpholine moiety is a key component of several approved drugs, where it contributes to the drug's efficacy and pharmacokinetic profile.[1] By examining the mechanism of action of these drugs, we can hypothesize potential signaling pathways that could be modulated by this compound in a drug development context.

Application Note: Potential as an Anticancer Agent via EGFR Pathway Inhibition

One of the most prominent roles of the morpholine ring in oncology is as a part of kinase inhibitors. For example, Gefitinib is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and its structure contains a morpholine group.[9][10] The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[10][11]

Hypothetical Signaling Pathway:

This compound, if incorporated into a larger molecule designed to target the ATP-binding site of EGFR, could potentially inhibit its kinase activity. This would block the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, leading to reduced cancer cell proliferation and induction of apoptosis.[9][12]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds S2IM_Drug This compound -based Inhibitor S2IM_Drug->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Hypothetical inhibition of the EGFR signaling pathway.
Application Note: Potential as an Antibacterial Agent

Linezolid, an oxazolidinone antibiotic, features a morpholine ring that undergoes metabolic oxidation.[13] Its primary mechanism of action is the inhibition of bacterial protein synthesis by preventing the formation of the functional 70S initiation complex.[14][15][16] Linezolid binds to the 23S ribosomal RNA of the 50S subunit.[14][17] While this compound itself is unlikely to be a potent antibiotic, its scaffold could be incorporated into novel oxazolidinone derivatives or other classes of protein synthesis inhibitors to explore new antibacterial agents.

IV. Experimental Workflow and Logic Diagrams

A clear experimental workflow is crucial for the efficient synthesis and evaluation of new chemical entities.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_bioassay Biological Evaluation Start Start: 2-Isopropyldehydromorpholine Hydrogenation Asymmetric Hydrogenation Start->Hydrogenation Purification Column Chromatography Hydrogenation->Purification Product Product: This compound Purification->Product Structure Structural Verification (NMR, MS) Product->Structure Purity Purity Analysis (HPLC) Product->Purity Stereochem Stereochemical Analysis (Chiral HPLC) Product->Stereochem InVitro In Vitro Assays (e.g., Kinase Inhibition) Stereochem->InVitro CellBased Cell-Based Assays (e.g., Antiproliferative) InVitro->CellBased

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (S)-2-Isopropylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of (S)-2-Isopropylmorpholine as a chiral auxiliary in the asymmetric synthesis of α-substituted carboxylic acids, which are valuable intermediates in the development of pharmaceuticals.

Introduction

This compound is a versatile chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions. Its rigid morpholine ring structure and the sterically demanding isopropyl group create a well-defined chiral environment, enabling high diastereoselectivity in reactions such as enolate alkylation. This allows for the synthesis of enantiomerically enriched pharmaceutical intermediates. The auxiliary can be readily attached to a carboxylic acid, direct the stereoselective introduction of a substituent, and subsequently be cleaved and recovered.

General Workflow

The overall strategy for utilizing this compound as a chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids involves a three-step process:

  • Acylation: The chiral auxiliary, this compound, is acylated with an acyl chloride or anhydride to form the corresponding N-acylmorpholine.

  • Diastereoselective Alkylation: The N-acylmorpholine is deprotonated to form a chiral enolate, which then undergoes a diastereoselective alkylation with an electrophile. The steric hindrance provided by the isopropyl group directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess.

  • Auxiliary Cleavage: The alkylated N-acylmorpholine is hydrolyzed to yield the desired enantiomerically enriched α-substituted carboxylic acid and recover the this compound auxiliary.

Asymmetric Synthesis Workflow General Workflow for Asymmetric Synthesis using this compound cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A This compound C N-Propionyl-(S)-2-isopropylmorpholine A->C Acylation B Acylating Agent (e.g., Propionyl Chloride) B->C D Deprotonation (e.g., LDA) C->D E Chiral Enolate D->E Forms G Alkylated N-Acylmorpholine E->G Alkylation F Electrophile (e.g., Benzyl Bromide) F->G H Hydrolysis (e.g., LiOH, H2O2) G->H I (R)-2-Phenylpropanoic Acid H->I Yields J Recovered this compound H->J Allows Recovery of Enolate_Formation_and_Alkylation Mechanism of Diastereoselective Alkylation cluster_0 Enolate Formation cluster_1 Facial Bias cluster_2 Alkylation Acyl N-Acyl-(S)-2-isopropylmorpholine Enolate Chelated (Z)-Enolate Acyl->Enolate Deprotonation by LDA LDA LDA->Enolate Shielding Isopropyl group shields the top face Enolate->Shielding Conformation leads to Product Single Diastereomer of Alkylated Product Enolate->Product Reacts with Approach Electrophile approaches from the less hindered bottom face Shielding->Approach Approach->Product Results in Electrophile Electrophile (E+) Electrophile->Product

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Alkylation of (S)-2-Isopropylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of (S)-2-Isopropylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when alkylating this compound?

The primary challenge in the N-alkylation of this compound is the steric hindrance posed by the isopropyl group at the C-2 position of the morpholine ring. This steric bulk can significantly reduce the nucleophilicity of the secondary amine, leading to slower reaction rates and lower yields compared to unsubstituted morpholine.[1][2] Consequently, optimizing reaction conditions to overcome this steric hindrance is critical for successful alkylation.

Q2: What is a general starting point for the N-alkylation of this compound with an alkyl halide?

A general protocol for the N-alkylation of a secondary amine like this compound involves reacting the amine with an alkyl halide in the presence of a base in a suitable solvent. A typical starting point would be to use a slight excess of the alkyl halide and a base in a polar aprotic solvent.[3]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

Q: I am observing very low or no conversion of my this compound. What are the likely causes and how can I improve the yield?

A: Low reactivity is a common issue due to the steric hindrance of the isopropyl group.[1] Here are several factors to investigate and optimize:

  • Insufficiently Reactive Alkylating Agent: The reactivity of the alkyl halide is crucial. For a sterically hindered amine, a more reactive alkylating agent is preferred.

    • Recommendation: If using an alkyl chloride or bromide, consider switching to the corresponding alkyl iodide. The C-I bond is weaker and iodide is a better leaving group, which will accelerate the reaction rate. Adding a catalytic amount of sodium or potassium iodide (NaI or KI) to a reaction with an alkyl chloride or bromide can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[4]

  • Suboptimal Base: The choice of base is critical for deprotonating the morpholine nitrogen to generate the nucleophilic species. For sterically hindered amines, a stronger or more effective base may be required.

    • Recommendation: If using a weak or heterogeneous base like potassium carbonate (K₂CO₃) is resulting in low conversion, consider switching to a stronger base such as sodium hydride (NaH) or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base).[5] Cesium carbonate (Cs₂CO₃) can also be more effective than K₂CO₃ due to its higher solubility and the "cesium effect".

  • Inappropriate Solvent: The solvent plays a key role in an SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the amine nucleophile relatively free and reactive.

    • Recommendation: Solvents like N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are often good choices for N-alkylation reactions.[6] Avoid polar protic solvents like water or alcohols, as they can solvate the amine through hydrogen bonding, reducing its nucleophilicity.

  • Insufficient Temperature or Reaction Time: Due to the steric hindrance, higher temperatures and longer reaction times are often necessary to achieve good conversion.

    • Recommendation: If the reaction is being run at room temperature, consider increasing the temperature to 50-80 °C or even higher, monitoring for potential decomposition of starting materials or products.[3] Microwave irradiation can also be a powerful tool to accelerate the reaction.[7]

Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low Conversion Observed check_reagents 1. Check Reagent Reactivity - Alkyl Halide: I > Br > Cl - Consider adding catalytic KI/NaI start->check_reagents optimize_base 2. Optimize Base - Use a stronger base (e.g., NaH, DIPEA) - Consider Cs₂CO₃ for better solubility check_reagents->optimize_base optimize_solvent 3. Optimize Solvent - Use polar aprotic (DMF, DMSO, ACN) - Avoid protic solvents (H₂O, alcohols) optimize_base->optimize_solvent optimize_conditions 4. Adjust Reaction Conditions - Increase temperature (e.g., 50-80 °C) - Increase reaction time - Consider microwave irradiation optimize_solvent->optimize_conditions success Improved Conversion optimize_conditions->success

Caption: A stepwise approach to troubleshooting low conversion in the alkylation of this compound.

Issue 2: Formation of Side Products

Q: I am observing the formation of significant side products in my reaction. What are they likely to be and how can I minimize them?

A: The most common side reaction in the alkylation of amines is overalkylation, leading to the formation of a quaternary ammonium salt.[8][9] Another potential side reaction, especially with hindered bases and certain alkyl halides, is elimination.

  • Overalkylation: The N-alkylated product, a tertiary amine, can still be nucleophilic and react with another molecule of the alkyl halide to form a quaternary ammonium salt.

    • Recommendation: To minimize overalkylation, carefully control the stoichiometry. Using a slight excess of the this compound relative to the alkylating agent can help. However, given the potential for low reactivity of the starting material, a slight excess of the alkylating agent is often used initially to drive the reaction to completion, and purification is then relied upon to remove any quaternary salt.

  • Elimination (E2) Reaction: If using a sterically hindered base and a secondary or tertiary alkyl halide, an E2 elimination reaction to form an alkene can compete with the desired SN2 substitution.

    • Recommendation: To favor substitution over elimination, use a less sterically hindered base if possible. Primary alkyl halides are much less prone to elimination than secondary or tertiary halides. If a secondary alkyl halide must be used, lower reaction temperatures may favor the SN2 pathway.

Data Presentation: Optimizing Reaction Parameters

While specific data for this compound is limited in the literature, the following tables provide a summary of general trends and starting points for optimization based on the alkylation of morpholine and other sterically hindered secondary amines.

Table 1: Effect of Base on N-Alkylation of Secondary Amines

BaseStrengthSolubility in Aprotic SolventsCommon Applications & Notes
K₂CO₃ ModerateLowCommon, inexpensive choice. May require higher temperatures and longer reaction times, especially with hindered amines.
Cs₂CO₃ ModerateModerateOften more effective than K₂CO₃ due to higher solubility and the "cesium effect". Can promote mono-alkylation.
DIPEA Strong (non-nucleophilic)HighGood for acid-sensitive substrates as it scavenges the generated acid (HX). Being a liquid, it ensures a homogeneous reaction mixture.
NaH StrongInsoluble (used as a dispersion)Very effective for deprotonating the amine, but requires anhydrous conditions and careful handling.

Table 2: Effect of Solvent on N-Alkylation of Secondary Amines

SolventTypeDielectric Constant (approx.)Boiling Point (°C)Notes
Acetonitrile (ACN) Polar Aprotic37.582Good general-purpose solvent for SN2 reactions. Relatively low boiling point may limit reaction temperature.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Excellent solvent for many SN2 reactions, dissolves a wide range of substrates and bases. High boiling point allows for higher reaction temperatures.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7189Highly polar aprotic solvent that can significantly accelerate SN2 reactions. High boiling point. Can be difficult to remove during workup.
Tetrahydrofuran (THF) Polar Aprotic7.666Less polar than ACN, DMF, or DMSO, but can be effective, especially with stronger bases like NaH.

Experimental Protocols

General Protocol for N-Alkylation of this compound with an Alkyl Bromide

This protocol is a general starting point and should be optimized based on the specific alkyl bromide and the results of small-scale test reactions.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration of the amine). Add the chosen base (e.g., K₂CO₃ (1.5 eq.) or DIPEA (1.5 eq.)).

  • Alkylating Agent Addition: Add the alkyl bromide (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter it off. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualization of Key Relationships

Factors Influencing Alkylation Success

The success of the N-alkylation of this compound is a balance of several key factors. The following diagram illustrates the interplay between these variables.

alkylation_factors cluster_reactants Reactants cluster_conditions Reaction Conditions Amine This compound (Sterically Hindered Nucleophile) Product Desired N-Alkylated Product Amine->Product Nucleophilic Attack AlkylHalide Alkyl Halide (Electrophile) AlkylHalide->Product Base Base (Strength & Solubility) Base->Amine Deprotonation Solvent Solvent (Polarity & Aprotic Nature) Solvent->Amine Solvation Effects Temperature Temperature (Rate vs. Side Reactions) Temperature->Product Influences Rate

References

Troubleshooting low diastereoselectivity in (S)-2-Isopropylmorpholine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric synthesis utilizing (S)-2-isopropylmorpholine as a chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low diastereoselectivity in their reactions. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve optimal stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in my reaction?

A1: this compound is a chiral auxiliary. It is temporarily incorporated into your starting material to introduce chirality. The bulky isopropyl group and the morpholine ring structure create a sterically hindered environment that directs incoming reagents to attack from a specific face of the molecule, thereby controlling the stereochemical outcome of the reaction and leading to the preferential formation of one diastereomer over the other.

Q2: I am observing a low diastereomeric excess (d.e.) in my reaction. What is the first thing I should check?

A2: The first and most critical step is to validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An inaccurate or unvalidated method can provide misleading d.e. values. Ensure that the two diastereomers are well-resolved and that the response factor for each is correctly determined.

Q3: My analytical method is validated, but the diastereoselectivity is still poor. What are the likely chemical causes?

A3: Low diastereoselectivity can stem from several factors related to the reaction conditions and reagents. The most common culprits include:

  • Reaction Temperature: Higher temperatures can overcome the small energy difference between the transition states leading to the different diastereomers, resulting in a loss of selectivity.

  • Reagent Purity: Impurities in your substrate, reagents, or solvents can interfere with the reaction and lower the diastereoselectivity. Water is a particularly common issue.

  • Base Selection and Stoichiometry: In reactions involving enolate formation, incomplete deprotonation or the use of an inappropriate base can lead to poor stereocontrol.

  • Solvent Effects: The solvent can influence the conformation of the transition state, and screening different solvents can sometimes improve selectivity.

Troubleshooting Guide: Asymmetric Alkylation of N-Acyl-(S)-2-Isopropylmorpholine Derivatives

This guide addresses common issues encountered during the asymmetric alkylation of an N-acyl-(S)-2-isopropylmorpholine, a representative reaction for this chiral auxiliary.

ProblemPotential Cause(s)Troubleshooting Suggestions
Low Diastereoselectivity (low d.e.) 1. Reaction temperature is too high. 1. Perform the reaction at a lower temperature (e.g., -78 °C).
2. Incomplete enolization. 2. Ensure the use of a sufficient excess of a strong, non-nucleophilic base (e.g., LDA).
3. Absence of a rigid chelated transition state. 3. Add a Lewis acid like LiCl to promote a more organized transition state.
4. Water contamination. 4. Use rigorously dried solvents and glassware. Flame-dry glassware under vacuum.
5. Inappropriate solvent. 5. Screen different ethereal solvents like THF or diethyl ether.
Low Reaction Yield 1. Inefficient enolate formation. 1. Use a stronger base or a different base. Ensure the base is freshly prepared or titrated.
2. Decomposition of the electrophile or enolate. 2. Run the reaction under an inert atmosphere (N₂ or Ar) and at the appropriate temperature.
3. Incomplete reaction. 3. Increase the reaction time or slowly warm the reaction to a slightly higher temperature after the initial low-temperature addition.
Epimerization of the Product 1. Harsh work-up conditions. 1. Use a buffered aqueous work-up (e.g., saturated NH₄Cl).
2. Purification on silica gel. 2. Deactivate silica gel with a small amount of triethylamine before column chromatography.
Difficulty in Auxiliary Cleavage 1. Incomplete reaction. 1. Ensure sufficient reagent and reaction time for the cleavage step.
2. Inappropriate cleavage conditions for the desired product. 2. Consult the literature for specific cleavage protocols to obtain the desired functional group (e.g., acid, alcohol, ketone).

Quantitative Data on Factors Affecting Diastereoselectivity

While specific data for this compound is proprietary or scattered, the following table, based on analogous systems like pseudoephedrine amides, illustrates the expected impact of various parameters on diastereomeric excess (d.e.). The alkylation of the lithium enolate of an N-propionyl amide with benzyl bromide is used as a representative example.

EntryParameter ChangedConditionDiastereomeric Excess (d.e.)
1Base Reaction LDA, THF, -78 °C to 0 °C>95%
2TemperatureLDA, THF, 25 °C~80%
3SolventLDA, Hexane, -78 °C to 0 °C~90%
4AdditiveLDA, THF, -78 °C to 0 °C, no LiCl~85-90%
5BaseNaHMDS, THF, -78 °C to 0 °C>95%
6ElectrophileMeI (less bulky)>98%
7Electrophilei-PrI (more bulky)~90%

Note: This data is representative and actual results will vary depending on the specific substrate and electrophile.

Experimental Protocols

Protocol 1: Formation of the N-Acyl-(S)-2-Isopropylmorpholine Amide
  • To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 equiv.).

  • Slowly add the desired acyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl-(S)-2-isopropylmorpholine amide.

Protocol 2: Asymmetric Alkylation
  • To a suspension of anhydrous lithium chloride (6.0 equiv.) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (2.2 equiv., freshly prepared or titrated) in THF.

  • Slowly add a solution of the N-acyl-(S)-2-isopropylmorpholine amide (1.0 equiv.) in anhydrous THF to the LDA/LiCl suspension at -78 °C.

  • Stir the mixture and allow it to warm to 0 °C for 15 minutes, then briefly to room temperature for 5 minutes to ensure complete enolization.

  • Cool the reaction mixture back down to 0 °C (or -78 °C for highly reactive electrophiles).

  • Add the alkylating agent (1.1-1.5 equiv.) dropwise.

  • Stir the reaction at this temperature for 2-6 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC/GC analysis. Purify by flash chromatography.

Protocol 3: Auxiliary Cleavage to the Carboxylic Acid
  • Dissolve the alkylated N-acyl-(S)-2-isopropylmorpholine (1.0 equiv.) in a mixture of THF and water (3:1).

  • Add a strong acid such as 1 M H₂SO₄ (5.0 equiv.) and heat the mixture to reflux for 12-24 hours.

  • After cooling to room temperature, extract the aqueous layer with a nonpolar solvent (e.g., hexane) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Extract the carboxylic acid product with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Visualizations

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity Observed analytical Validate Analytical Method (HPLC/GC) start->analytical resolved Diastereomers Resolved? analytical->resolved reagents Check Reagent & Solvent Purity pure Are Reagents Anhydrous & Pure? reagents->pure conditions Optimize Reaction Conditions temp Lower Temperature (e.g., -78 °C) conditions->temp base Optimize Base & Enolization conditions->base additive Add LiCl conditions->additive resolved->reagents Yes failure Consult Further Literature resolved->failure No pure->conditions Yes pure->failure No success High Diastereoselectivity Achieved temp->success base->success additive->success

Caption: Troubleshooting workflow for low diastereoselectivity.

Experimental_Workflow auxiliary 1. Acylation of This compound amide N-Acyl Chiral Amide auxiliary->amide alkylation 2. Diastereoselective Alkylation amide->alkylation product_amide Alkylated Product alkylation->product_amide cleavage 3. Auxiliary Cleavage product_amide->cleavage final_product Enantiomerically Enriched Product (e.g., Acid) cleavage->final_product

Caption: General experimental workflow for asymmetric synthesis.

Technical Support Center: (S)-2-Isopropylmorpholine in Asymmetric Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing (S)-2-Isopropylmorpholine as a chiral auxiliary in the asymmetric synthesis of α-amino acids. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your reaction yields and diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in this synthesis?

A1: this compound serves as a chiral auxiliary. It is temporarily incorporated into the reactant molecule to induce stereocontrol during the key bond-forming step. In this synthesis, it forms a chiral glycine enolate equivalent. The bulky isopropyl group effectively shields one face of the planar enolate, directing the incoming electrophile (alkyl halide) to the opposite face, thus leading to the preferential formation of one diastereomer. After the alkylation, the auxiliary is cleaved and can be recovered for reuse.

Q2: What is the general workflow for this synthesis?

A2: The synthesis involves three main stages:

  • Adduct Formation: Coupling of a glycine unit to the this compound auxiliary to form the starting substrate (e.g., a morpholinone derivative).

  • Diastereoselective Alkylation: Deprotonation of the α-carbon of the glycine unit with a strong base to form a chiral enolate, followed by reaction with an electrophile (R-X) to introduce the desired amino acid side chain.

  • Hydrolysis and Purification: Cleavage of the chiral auxiliary, typically under acidic conditions, to release the desired non-proteinogenic α-amino acid and recover the this compound auxiliary.

Q3: Which factors are most critical for achieving high yield and diastereoselectivity?

A3: The most critical factors are:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the enolate and lead to low yields.

  • Choice of Base: The base must be strong enough to fully deprotonate the α-carbon but not so hindered that the reaction is too slow. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are common choices.

  • Reaction Temperature: Enolate formation and alkylation are typically performed at low temperatures (-78 °C) to maximize selectivity and minimize side reactions.

  • Solvent System: Aprotic polar solvents like tetrahydrofuran (THF) are standard. Additives like HMPA or DMPU can sometimes improve results but should be used with caution.

  • Purity of Reagents: All starting materials, especially the electrophile, must be pure to avoid side reactions.

Troubleshooting Guides

Issue 1: Low or No Yield in the Alkylation Step

Q: My alkylation reaction resulted in a low yield or recovery of only the starting material. What are the common causes?

A: This is a frequent issue, often related to the formation and stability of the enolate.

  • Incomplete Deprotonation: The base may not be strong enough, or it may have degraded.

    • Solution: Use a freshly prepared or titrated solution of a strong base like LDA or n-BuLi. Ensure the pKa of the base is significantly higher than that of the glycine α-proton.

  • Moisture Contamination: Trace amounts of water will quench the enolate.

    • Solution: Rigorously dry all glassware (oven or flame-dried). Use anhydrous solvents. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).[1]

  • Poor Electrophile Reactivity: The alkylating agent may be unreactive.

    • Solution: Use more reactive electrophiles like iodides or bromides over chlorides. Activated electrophiles such as allylic or benzylic halides react more readily.[2] For less reactive electrophiles, consider adding a co-solvent like HMPA or DMPU to increase enolate reactivity, or run the reaction at a slightly warmer temperature (e.g., -40 °C) after the initial addition at -78 °C.

  • Incorrect Temperature: The temperature may be too low for the specific base/electrophile combination, leading to slow or no reaction.

    • Solution: While -78 °C is a standard starting point, some systems require warming to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature profile.

Logical Troubleshooting Workflow for Low Alkylation Yield

G start Low Alkylation Yield q1 Was the base freshly prepared/titrated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Potential Cause: Degraded Base q2 Were anhydrous conditions strictly maintained? a1_yes->q2 sol1 ACTION: Use freshly prepared/titrated base. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Potential Cause: Moisture Quenching q3 Is the electrophile known to be reactive? a2_yes->q3 sol2 ACTION: Flame-dry glassware, use anhydrous solvents, and maintain inert atmosphere. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Potential Cause: Poor Electrophile end_node If issues persist, consider reaction kinetics (time/temp) or substrate stability. a3_yes->end_node sol3 ACTION: Switch to a more reactive electrophile (e.g., R-I) or add HMPA/DMPU. a3_no->sol3

Caption: Troubleshooting decision tree for low alkylation yield.

Issue 2: Low Diastereoselectivity

Q: The alkylation worked, but I have a poor ratio of diastereomers. How can I improve this?

A: Low diastereoselectivity indicates that the chiral auxiliary is not effectively controlling the direction of attack.

  • Reaction Temperature Too High: Higher temperatures can overcome the small energy difference between the two transition states, leading to a loss of selectivity.

    • Solution: Maintain a strict low-temperature profile (-78 °C or even -100 °C). Ensure the flask is well-insulated and the cold bath is stable.

  • Incorrect Base/Counterion: The stereochemical outcome is highly dependent on the formation of a rigid, chelated enolate structure. The metal counterion plays a key role.[2]

    • Solution: Lithium bases (LDA, n-BuLi, LiHMDS) typically form more rigid chelates and give higher selectivity than sodium or potassium bases. Stick with lithium enolates for optimal results.

  • Solvent Effects: The solvent can influence the aggregation state and rigidity of the enolate.

    • Solution: THF is generally the best choice. Highly coordinating solvents or additives like HMPA can sometimes disrupt the chelation that enforces selectivity, even if they improve reactivity. Use them judiciously and screen for their effect on the diastereomeric ratio (d.r.).

Data on Reaction Condition Effects (Based on Analogous Systems)
ParameterCondition A (High Selectivity)Condition B (Lower Selectivity)Expected Outcome
Base LDA or LiHMDS in THFKHMDS or NaHMDS in THFLithium enolates generally form tighter chelates, leading to higher d.r.
Temperature -78 °C-40 °C or higherLower temperatures favor the transition state leading to the major diastereomer.
Solvent THFTHF with HMPAHMPA can break up aggregates and increase reactivity but may decrease selectivity by creating a looser enolate structure.
Electrophile Benzyl BromideIsopropyl IodideVery bulky electrophiles can sometimes reduce selectivity due to competing steric interactions.
Issue 3: Problems with Auxiliary Cleavage and Recovery

Q: I am struggling to hydrolyze the alkylated product to get my final amino acid. What conditions should I use?

A: Amide hydrolysis requires forcing conditions, but these can risk racemization or degradation of the product.

  • Ineffective Hydrolysis: The amide bond within the morpholinone structure is stable.

    • Solution: Strong acidic hydrolysis is typically required. Refluxing in 6M HCl is a common method.[3] The reaction progress can be monitored by TLC or LC-MS.

  • Racemization: Harsh acidic conditions and high temperatures can cause epimerization at the newly formed stereocenter.

    • Solution: Use the mildest conditions that still achieve cleavage. Start with 3M HCl at a lower temperature (e.g., 80-90 °C) and increase the acid strength or temperature only if necessary.[4][5]

  • Poor Recovery of Auxiliary: The chiral auxiliary should be recoverable from the aqueous layer after hydrolysis.

    • Solution: After hydrolysis, the free amino acid will be in the aqueous phase as a hydrochloride salt. The protonated this compound will also be in the aqueous phase. After isolating the amino acid (e.g., by ion-exchange chromatography), basify the aqueous layer and extract with an organic solvent (e.g., dichloromethane) to recover the auxiliary.

Experimental Protocols

Protocol 1: Preparation of the N-Glycyl-(S)-2-isopropylmorpholin-3-one Adduct
  • To a solution of (S)-2-Isopropylmorpholin-3-one (1.0 eq) in anhydrous THF (0.5 M) under an argon atmosphere, add bromoacetyl bromide (1.1 eq) dropwise at 0 °C.

  • Add triethylamine (1.2 eq) dropwise, and allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • To the crude bromoacetamide in THF, add a solution of sodium azide (2.0 eq) in water. Stir vigorously for 12 hours.

  • Extract the product with ethyl acetate, dry, and concentrate.

  • Dissolve the resulting azidoacetamide in methanol and hydrogenate over 10% Pd/C under a balloon of H₂ for 6 hours.

  • Filter the catalyst through Celite, concentrate the filtrate, and purify by column chromatography to yield the N-glycyl adduct.

Protocol 2: Diastereoselective Alkylation
  • Set up a flame-dried, three-neck flask equipped with a thermometer, argon inlet, and septum.

  • Dissolve the N-glycyl adduct (1.0 eq) in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, prepare a solution of LDA by adding n-BuLi (1.05 eq) to diisopropylamine (1.1 eq) in THF at -78 °C and stirring for 30 minutes.

  • Slowly add the LDA solution to the substrate solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add the electrophile (R-X, 1.2 eq) dropwise via syringe.

  • Stir the reaction at -78 °C for 2-4 hours. Monitor by TLC. If the reaction is sluggish, allow it to warm slowly to -60 °C.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product before purification by column chromatography.

Protocol 3: Auxiliary Cleavage and Amino Acid Isolation
  • Dissolve the purified alkylated product in 6M aqueous HCl (0.1 M).

  • Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours, monitoring the disappearance of starting material by TLC.

  • Cool the reaction mixture to room temperature and wash with dichloromethane (3x) to remove any non-polar impurities. The product and auxiliary remain in the aqueous layer.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.

  • Purify the amino acid using ion-exchange chromatography (e.g., Dowex 50WX8 resin), eluting with aqueous ammonia.

  • Combine the aqueous fractions containing the recovered auxiliary, basify to pH > 12 with NaOH, and extract with dichloromethane to recover the this compound.

Visualizations

General Synthesis Workflow

G cluster_0 Stage 1: Adduct Formation cluster_1 Stage 2: Asymmetric Alkylation cluster_2 Stage 3: Cleavage & Purification aux This compound adduct N-Glycyl Adduct aux->adduct gly Glycine Derivative (e.g., Bromoacetyl bromide) gly->adduct enolate Chiral Enolate Formation (LDA, -78 °C) adduct->enolate alkylation Alkylation with R-X enolate->alkylation hydrolysis Acidic Hydrolysis (e.g., 6M HCl, Reflux) alkylation->hydrolysis purification Ion-Exchange Chromatography hydrolysis->purification aux_rec Recovered Auxiliary hydrolysis->aux_rec  Basify & Extract aa Final α-Amino Acid purification->aa

Caption: General workflow for asymmetric amino acid synthesis.

Stereochemical Control Model

Caption: The isopropyl group sterically hinders the top face of the enolate.

References

Side reactions and byproduct formation when using (S)-2-Isopropylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-2-Isopropylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this chiral auxiliary in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in commercially available this compound and how can they affect my reaction?

A1: Impurities in the this compound starting material can arise from its synthesis, which typically involves the cyclization of an appropriately substituted amino alcohol. Potential impurities could include:

  • Diastereomers: Incomplete resolution during the synthesis can lead to the presence of the (R)-enantiomer, which will lower the enantiomeric excess (ee) of the final product.

  • Unreacted Starting Materials: Residual amino alcohols or cyclizing agents may be present. These can interfere with the reaction by competing for reagents or altering the reaction conditions.

  • Solvent Residues: Residual solvents from the purification process can affect the solubility of reactants and the overall reaction kinetics.

It is crucial to use highly pure this compound to ensure high diastereoselectivity in your reactions. We recommend verifying the purity and enantiomeric excess of the auxiliary by chiral HPLC or NMR analysis before use.

Q2: I am observing low diastereoselectivity in my alkylation reaction using an N-acylated this compound. What are the possible causes?

A2: Low diastereoselectivity in alkylation reactions with chiral auxiliaries can stem from several factors:

  • Incomplete Enolate Formation: Insufficient base, a non-optimal base, or incorrect temperature can lead to incomplete or reversible enolate formation. This can result in a mixture of E/Z enolates, which may have different facial selectivities for the incoming electrophile.

  • Poor Chelation Control: For reactions that rely on chelation to a metal cation (e.g., Li+, Mg2+, Ti4+) to control the conformation of the enolate, the choice of base, solvent, and additives is critical. Non-coordinating solvents are generally preferred to allow for tight chelation.

  • Reaction Temperature: Higher reaction temperatures can lead to a decrease in diastereoselectivity by providing enough energy to overcome the preferential transition state. It is advisable to run the reaction at the lowest practical temperature.

  • Steric Hindrance: A bulky electrophile or acyl group on the morpholine nitrogen can interfere with the directing effect of the isopropyl group, leading to a mixture of diastereomers.

Q3: My aldol reaction is giving a complex mixture of products. How can I troubleshoot this?

A3: A complex product mixture in an aldol reaction can be due to several side reactions:

  • Self-condensation of the Aldehyde: If the aldehyde can enolize, it may undergo self-condensation. This can be minimized by adding the aldehyde slowly to the pre-formed enolate at low temperature.

  • Retro-aldol Reaction: The aldol addition can be reversible. If the reaction is allowed to warm up too quickly or stirred for too long, the product can revert to the starting materials, which can then participate in other reactions.

  • Epimerization: The newly formed stereocenter alpha to the carbonyl can be susceptible to epimerization if the reaction conditions are not carefully controlled, especially during workup. A mild, non-basic workup is recommended.

  • Dehydration of the Aldol Adduct: Under certain conditions (e.g., acidic or basic workup at elevated temperatures), the β-hydroxy carbonyl product can eliminate water to form an α,β-unsaturated carbonyl compound.

Q4: I am having difficulty cleaving the this compound auxiliary from my product without racemization. What methods are recommended?

A4: The choice of cleavage method depends on the desired final product (e.g., carboxylic acid, ester, alcohol, or amide). Here are some common methods and potential issues:

  • Hydrolysis to the Carboxylic Acid:

    • Basic Hydrolysis (e.g., LiOH/H₂O₂): This is a common and effective method. However, care must be taken to keep the temperature low to avoid epimerization of the α-stereocenter.

    • Acidic Hydrolysis: This is generally less common for N-acyl auxiliaries as it can require harsh conditions that may lead to side reactions or racemization.

  • Transesterification to an Ester: Using a Lewis acid (e.g., Ti(OiPr)₄) with an alcohol is a mild method to obtain the corresponding ester.

  • Reduction to an Alcohol: Reagents like LiBH₄ or LiAlH₄ can reduce the amide to the primary alcohol. Ensure the reaction is performed at low temperatures.

  • Conversion to a Weinreb Amide: This allows for the synthesis of ketones upon reaction with organometallic reagents.

The key to successful cleavage is to use mild conditions and carefully monitor the reaction to avoid over-exposure to harsh reagents.

Troubleshooting Guides

Low Diastereoselectivity in Alkylation Reactions
Symptom Possible Cause Suggested Solution
Diastereomeric ratio is close to 1:1Poor facial control- Ensure high purity of the chiral auxiliary.- Optimize the base and solvent system for enolate formation.- Lower the reaction temperature.
Formation of multiple unexpected productsSide reactions of the electrophile or enolate- Use a more reactive electrophile.- Purify the electrophile before use.- Check for decomposition of the enolate by running a control reaction without the electrophile.
Inconsistent results between batchesVariability in reagents or conditions- Standardize the procedure for drying solvents and handling reagents.- Use freshly opened or purified reagents.- Ensure accurate temperature control.
Byproduct Formation in Aldol Reactions
Byproduct Possible Cause Suggested Solution
Self-aldol product of the aldehydeAldehyde enolization- Use a non-enolizable aldehyde if possible.- Add the aldehyde slowly to the pre-formed enolate at low temperature.
α,β-Unsaturated carbonyl compoundDehydration of the aldol adduct- Use a mild workup procedure.- Avoid high temperatures during and after the reaction.
Epimer of the desired productBase-catalyzed epimerization- Use a mild, non-basic workup.- Quench the reaction at low temperature.

Experimental Protocols

General Protocol for N-Acylation of this compound
  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) and stir for 10 minutes.

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Asymmetric Alkylation
  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-acylated this compound (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF dropwise.

  • Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product before purification by flash column chromatography.

Visualizations

Asymmetric_Alkylation_Workflow cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_analysis Analysis & Purification Acylation N-Acylation of This compound Purification1 Purification Acylation->Purification1 Enolate_Formation Enolate Formation (LDA, -78 °C) Purification1->Enolate_Formation Alkylation_Step Alkylation (Alkyl Halide) Enolate_Formation->Alkylation_Step Quench Quenching Alkylation_Step->Quench Workup Aqueous Workup Quench->Workup Analysis dr Analysis (NMR/HPLC) Workup->Analysis Purification2 Column Chromatography Analysis->Purification2 Cleavage Auxiliary Cleavage Purification2->Cleavage

Caption: Experimental workflow for asymmetric alkylation using N-acylated this compound.

Troubleshooting_Diastereoselectivity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Diastereoselectivity Observed Impure_Aux Impure Chiral Auxiliary Start->Impure_Aux Poor_Enolate Incomplete/Incorrect Enolate Formation Start->Poor_Enolate High_Temp High Reaction Temperature Start->High_Temp Sterics Steric Hindrance Start->Sterics Check_Purity Verify Auxiliary Purity (Chiral HPLC) Impure_Aux->Check_Purity Optimize_Base Optimize Base, Solvent, and Additives Poor_Enolate->Optimize_Base Lower_Temp Decrease Reaction Temperature High_Temp->Lower_Temp Modify_Substrate Modify Acyl Group or Electrophile Sterics->Modify_Substrate

Caption: Logical workflow for troubleshooting low diastereoselectivity.

Technical Support Center: (S)-2-Isopropylmorpholine Auxiliary Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the removal of the (S)-2-Isopropylmorpholine chiral auxiliary. The information is presented in a practical, question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing the this compound auxiliary?

A1: The most common methods for cleaving the N-acyl bond of the this compound auxiliary are acidic or basic hydrolysis and reductive cleavage. The choice of method depends on the stability of the desired product and the steric hindrance around the amide carbonyl.

Q2: Why is the removal of the this compound auxiliary often challenging?

A2: The primary challenge lies in the steric hindrance imparted by the isopropyl group on the morpholine ring. This bulkiness can shield the amide carbonyl from nucleophilic attack (in the case of hydrolysis) or interaction with reducing agents, making the cleavage reaction sluggish or incomplete.

Q3: Can the this compound auxiliary be recovered after cleavage?

A3: Yes, one of the advantages of using chiral auxiliaries is the potential for their recovery and reuse. After cleavage, the this compound can be recovered from the reaction mixture, typically by extraction, and purified for subsequent reactions.

Q4: Are there alternative chiral auxiliaries that might be easier to cleave?

A4: Yes, if removal of the this compound auxiliary proves to be consistently difficult, other commercially available auxiliaries such as Evans' oxazolidinones or Oppolzer's camphorsultams may offer easier cleavage under milder conditions.

Troubleshooting Guides

Problem 1: Low or No Yield During Hydrolysis (Acidic or Basic)
  • Possible Cause 1: Insufficient Reaction Time or Temperature.

    • Solution: Due to the steric hindrance of the isopropyl group, extended reaction times and elevated temperatures are often necessary. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction duration. It is not uncommon for these reactions to require refluxing for 24 hours or longer.

  • Possible Cause 2: Ineffective Hydrolysis Conditions.

    • Solution: For acidic hydrolysis, ensure a sufficiently high concentration of a strong acid (e.g., 6N HCl or H₂SO₄) is used. For basic hydrolysis, a strong base like KOH or NaOH in a protic solvent mixture (e.g., water/methanol/THF) is recommended. The use of co-solvents can improve the solubility of the substrate and enhance the reaction rate.

  • Possible Cause 3: Reversibility of the Reaction (Acidic Hydrolysis).

    • Solution: Acid-catalyzed amide hydrolysis can be a reversible process.[1] To drive the reaction to completion, use a large excess of water.

Problem 2: Epimerization of the α-Stereocenter During Cleavage
  • Possible Cause: Harsh Reaction Conditions.

    • Solution: Both strongly acidic and basic conditions, especially at high temperatures, can lead to epimerization of the newly formed stereocenter. If epimerization is observed, consider switching to a milder cleavage method, such as reductive cleavage. Alternatively, carefully optimize the hydrolysis conditions by lowering the temperature and using the minimum necessary reaction time.

Problem 3: Desired Product is an Alcohol, but Hydrolysis Followed by Reduction Gives Low Yields
  • Possible Cause: Multi-step Synthesis Yield Loss.

    • Solution: A two-step process of hydrolysis to the carboxylic acid followed by reduction to the alcohol can lead to cumulative yield loss. In such cases, a direct reductive cleavage of the amide to the corresponding alcohol is a more efficient approach. Reagents like lithium aluminum hydride (LiAlH₄) can be effective for this transformation.

Data Presentation

Table 1: Comparison of General Amide Cleavage Methods

Cleavage MethodReagentsTypical ConditionsAdvantagesDisadvantages
Acidic Hydrolysis Strong acid (e.g., 6N HCl, H₂SO₄) in water/co-solventReflux, 12-48 hAuxiliary is protonated and easily separated in work-up.Harsh conditions can cause epimerization or degradation of sensitive functional groups.
Basic Hydrolysis Strong base (e.g., KOH, NaOH) in water/alcoholReflux, 12-48 hGenerally avoids issues with acid-labile groups.Can be slower than acidic hydrolysis; risk of epimerization.
Reductive Cleavage Reducing agents (e.g., LiAlH₄, LiBH₄) in an ethereal solvent0 °C to refluxMilder conditions, can directly yield alcohols, less risk of epimerization.Reagent compatibility with other functional groups must be considered.

Experimental Protocols

Protocol 1: General Procedure for Acidic Hydrolysis
  • Dissolution: Dissolve the N-acyl-(S)-2-isopropylmorpholine derivative (1.0 equiv) in a suitable solvent mixture (e.g., 1,4-dioxane and 6N aqueous HCl, 1:1 v/v).

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the carboxylic acid product.

  • Auxiliary Recovery: Basify the aqueous layer with a strong base (e.g., NaOH pellets) to pH > 12. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover the this compound auxiliary.

  • Purification: Dry the organic extracts containing the product and the auxiliary separately over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product and auxiliary as required (e.g., by column chromatography or distillation).

Protocol 2: General Procedure for Basic Hydrolysis
  • Dissolution: Dissolve the N-acyl-(S)-2-isopropylmorpholine derivative (1.0 equiv) in a mixture of a protic solvent (e.g., methanol or ethanol) and water.

  • Addition of Base: Add a significant excess of a strong base (e.g., 5-10 equivalents of KOH or NaOH).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress.

  • Work-up: After completion, cool the reaction mixture and concentrate under reduced pressure to remove the alcohol. Dilute the residue with water.

  • Auxiliary Recovery: Extract the aqueous solution with an organic solvent (e.g., dichloromethane) to recover the this compound auxiliary.

  • Product Isolation: Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to protonate the carboxylate. Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry and concentrate the respective organic layers and purify the product and auxiliary as needed.

Protocol 3: General Procedure for Reductive Cleavage to an Alcohol
  • Dissolution: Dissolve the N-acyl-(S)-2-isopropylmorpholine derivative (1.0 equiv) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a solution or suspension of the reducing agent (e.g., LiAlH₄, 1.5-2.0 equiv) in the same solvent.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% aqueous NaOH solution, and then water again (Fieser work-up).

  • Isolation: Stir the resulting mixture until a granular precipitate forms. Filter the solid and wash it thoroughly with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude alcohol product by flash column chromatography. The auxiliary can be recovered from the filtered solids by appropriate work-up.

Mandatory Visualizations

Hydrolysis_Workflow cluster_acidic Acidic Hydrolysis cluster_basic Basic Hydrolysis start_acid N-Acyl-(S)-2-isopropylmorpholine reagents_acid 6N HCl / Dioxane Reflux start_acid->reagents_acid product_acid Carboxylic Acid + This compound (Protonated) reagents_acid->product_acid start_basic N-Acyl-(S)-2-isopropylmorpholine reagents_basic KOH / MeOH / H2O Reflux start_basic->reagents_basic product_basic Carboxylate Salt + This compound reagents_basic->product_basic Reductive_Cleavage_Workflow start N-Acyl-(S)-2-isopropylmorpholine reagents 1. LiAlH4 / THF 2. Work-up start->reagents products Primary Alcohol + This compound reagents->products Troubleshooting_Logic start Low Yield in Hydrolysis? cause1 Insufficient Time/Temp? start->cause1 Yes cause2 Epimerization Observed? start->cause2 No solution1 Increase Reaction Time and/or Temperature cause1->solution1 solution2 Switch to Milder Method (e.g., Reductive Cleavage) cause2->solution2 Yes cause3 Ineffective Conditions? cause2->cause3 No solution3 Increase Reagent Concentration Use Co-solvent cause3->solution3 Yes

References

Technical Support Center: Enhancing the Recyclability of (S)-2-Isopropylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recyclability of (S)-2-Isopropylmorpholine in a laboratory and process chemistry setting. The information is presented in a user-friendly question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recycling important?

This compound is a chiral secondary amine. Chiral amines are crucial building blocks in the synthesis of many pharmaceuticals. Recycling this valuable reagent is economically and environmentally beneficial, as it minimizes waste and reduces the overall cost of synthesis. The principles of green chemistry encourage the recovery and reuse of such high-value materials.

Q2: From which types of reaction mixtures is this compound typically recovered?

This compound is often used as a chiral auxiliary or as part of a chiral ligand in asymmetric synthesis. A notable application of a derivative is in the synthesis of the antiemetic drug Aprepitant. Therefore, it is typically recovered from post-reaction mixtures that may contain the desired product, unreacted starting materials, reagents, and solvents.

Q3: What are the key physicochemical properties of this compound relevant to its recovery?

Q4: What are the primary methods for recovering this compound?

The most common recovery method for chiral amines like this compound involves the following steps:

  • Acid-base extraction (Liquid-Liquid Extraction): The basic nature of the amine allows for its separation from non-basic components of a reaction mixture. By washing the organic phase with an aqueous acid solution, the amine is protonated and drawn into the aqueous layer.

  • Basification: The aqueous layer containing the protonated amine is then treated with a base (e.g., NaOH) to regenerate the free amine.

  • Extraction and Isolation: The free amine is then extracted back into an organic solvent, which is subsequently dried and evaporated to yield the recovered this compound.

An alternative method, particularly if the amine is part of a solid salt, is crystallization . Differences in the solubility of diastereomeric salts can be exploited for separation.

Troubleshooting Guides

Troubleshooting Liquid-Liquid Extraction for this compound Recovery
Problem Possible Cause(s) Suggested Solution(s)
Low recovery of this compound. Incomplete protonation during acid wash.- Ensure the pH of the aqueous layer is sufficiently acidic (typically pH < 2) to fully protonate the amine.- Perform multiple extractions with the aqueous acid.
Incomplete deprotonation during basification.- Ensure the pH of the aqueous layer is sufficiently basic (typically pH > 12) to fully deprotonate the ammonium salt.- Stir thoroughly during basification.
Inefficient extraction of the free amine.- Use a suitable organic solvent in which the amine is highly soluble.- Perform multiple extractions with the organic solvent.
Emulsion formation during extraction. High concentration of reactants or byproducts acting as surfactants.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and help break the emulsion.- Gently swirl instead of vigorously shaking the separatory funnel.- If persistent, filter the mixture through a pad of celite or glass wool.
Presence of impurities in the recovered amine. Incomplete separation of layers.- Allow sufficient time for the layers to separate completely.- If the interface is unclear, consider adding more solvent to dilute the mixture.
Co-extraction of basic impurities.- Consider a purification step after recovery, such as distillation or chromatography.
Contamination from the starting reaction mixture.- Ensure the initial reaction work-up effectively removes other reagents before attempting amine recovery.
Troubleshooting Crystallization for this compound Salt Resolution
Problem Possible Cause(s) Suggested Solution(s)
Product "oils out" instead of crystallizing. Solution is too concentrated or cooled too rapidly.- Dilute the solution with more solvent.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Inappropriate solvent system.- Screen different solvents or solvent mixtures to find one where the diastereomeric salt has limited solubility.
Low yield of the desired diastereomeric salt. Suboptimal solvent choice leading to high solubility of the salt.- Experiment with different anti-solvents (a solvent in which the salt is less soluble) to induce precipitation.
Incomplete crystallization.- Allow for a longer crystallization time.- Scratch the inside of the flask with a glass rod to induce crystal formation.
Poor diastereomeric excess (d.e.) of the crystallized salt. Co-crystallization of the undesired diastereomer.- Perform a recrystallization of the isolated solid.- Optimize the crystallization temperature and solvent system to maximize the solubility difference between the diastereomers.

Experimental Protocols

Protocol 1: Recovery of this compound via Acid-Base Extraction

  • Acidic Wash:

    • Following the main product isolation, wash the organic layer containing this compound with 1 M aqueous HCl solution.

    • Separate the aqueous layer. Repeat the extraction of the organic layer with 1 M HCl two more times.

    • Combine all the acidic aqueous extracts.

  • Basification:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 5 M aqueous NaOH solution with stirring until the pH of the solution is > 12 (confirm with pH paper).

  • Extraction of Free Amine:

    • Extract the basic aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the recovered this compound.

Protocol 2: Purity Assessment of Recovered this compound

  • Gas Chromatography (GC): Determine the chemical purity of the recovered amine by GC analysis.

  • Chiral High-Performance Liquid Chromatography (HPLC): Assess the enantiomeric purity of the recovered amine. This may require derivatization with a suitable chiral derivatizing agent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structural integrity of the recovered amine.

Quantitative Data

The recovery efficiency of this compound can be influenced by the chosen method and the specific reaction conditions. The following table provides typical recovery yields for chiral amines using different techniques.

Recovery MethodTypical Recovery Yield (%)Typical Purity (%)Reference
Acid-Base Extraction85-95>98General knowledge based on amine extractions
Diastereomeric Salt Crystallization70-90 (for the less soluble salt)>99 (after recrystallization)

Visualizations

Below are diagrams illustrating key workflows for enhancing the recyclability of this compound.

Recovery_Workflow cluster_main General Recovery Workflow for this compound reaction_mixture Post-Reaction Mixture (Organic Phase) acid_extraction Acid-Base Extraction (Liquid-Liquid) reaction_mixture->acid_extraction aqueous_phase Aqueous Phase (Protonated Amine) acid_extraction->aqueous_phase Amine enters aqueous phase organic_phase Organic Phase (Product, etc.) acid_extraction->organic_phase Product remains in organic phase basification Basification (e.g., with NaOH) aqueous_phase->basification free_amine Aqueous Phase (Free Amine) basification->free_amine extraction_amine Extraction into Organic Solvent free_amine->extraction_amine recovered_amine_solution Organic Solution of Recovered Amine extraction_amine->recovered_amine_solution drying_concentration Drying and Concentration recovered_amine_solution->drying_concentration pure_amine Pure this compound drying_concentration->pure_amine

Caption: General workflow for the recovery of this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Low Recovery start Low Recovery of Amine check_protonation Check pH of Aqueous Acid Layer start->check_protonation check_basification Check pH of Aqueous Base Layer start->check_basification check_extraction Review Extraction Solvent and Repeats start->check_extraction adjust_acid Increase Acid Concentration/Volume check_protonation->adjust_acid pH > 2 adjust_base Increase Base Concentration/Volume check_basification->adjust_base pH < 12 optimize_extraction Change Solvent or Increase Extractions check_extraction->optimize_extraction

Caption: Troubleshooting logic for low amine recovery.

Technical Support Center: Purification Strategies for Products Synthesized with (S)-2-Isopropylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-2-Isopropylmorpholine as a chiral auxiliary in the synthesis of α-substituted carboxylic acids.

I. Troubleshooting Guides

This section addresses common issues encountered during the purification of both the intermediate diastereomeric amides and the final carboxylic acid products.

Troubleshooting Purification of Diastereomeric Amides
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of diastereomers by column chromatography. - Inappropriate solvent system (polarity too high or too low).- Co-elution of diastereomers.- Overloading of the column.- Optimize the mobile phase: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify a system that provides the best separation (ΔRf > 0.1). A less polar solvent system will generally increase the separation of diastereomers on silica gel.- Use a longer column or a finer mesh silica gel: This increases the number of theoretical plates and can improve separation.- Reduce the amount of sample loaded onto the column. - Consider reversed-phase chromatography: If normal-phase chromatography is ineffective, reversed-phase HPLC can be a powerful alternative for separating diastereomers.[1][2][3][4]
Oily product after column chromatography. - Residual high-boiling point solvents (e.g., DMF, DMSO) from the reaction.- Presence of non-polar impurities.- Aqueous workup prior to chromatography: Partition the crude product between an organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities like DMF. Multiple extractions may be necessary.- Co-evaporation with a low-boiling point solvent: Dissolve the oily product in a low-boiling point solvent like dichloromethane or hexane and evaporate under reduced pressure. Repeat several times to azeotropically remove residual high-boiling solvents.- Trituration: If the product is a solid, triturate the oily residue with a non-polar solvent like hexane or pentane to induce crystallization and wash away oily impurities.
Low recovery of one diastereomer after separation. - The minor diastereomer may be more soluble in the mobile phase and elute over a larger volume.- Degradation of the product on silica gel.- Careful monitoring of fractions: Collect smaller fractions during column chromatography and analyze each by TLC to avoid discarding fractions containing the desired product.- Deactivate the silica gel: Pre-treat the silica gel with a small amount of triethylamine in the mobile phase to neutralize acidic sites that may cause degradation of sensitive compounds.
Troubleshooting Hydrolysis and Final Product Purification
Problem Possible Cause(s) Recommended Solution(s)
Incomplete hydrolysis of the amide. - Insufficient reaction time or temperature.- Inadequate concentration of acid or base.- Increase reaction time and/or temperature: Monitor the reaction progress by TLC until the starting amide is no longer visible.- Use a higher concentration of acid or base: For stubborn amides, increasing the concentration of the hydrolyzing agent can accelerate the reaction. Be mindful of potential side reactions with sensitive functional groups.
Difficulty separating the carboxylic acid from the this compound auxiliary. - The auxiliary is a water-soluble amine, but can still have some solubility in organic solvents, especially at neutral or basic pH.- Acidic extraction: After hydrolysis, acidify the aqueous solution (pH 1-2) with a strong acid (e.g., HCl, H2SO4). This will protonate the morpholine auxiliary, making it highly water-soluble, while the carboxylic acid can be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).- Multiple extractions: Perform several extractions of the acidified aqueous layer to ensure complete recovery of the carboxylic acid.- Wash the organic layer: Wash the combined organic extracts with dilute acid (e.g., 1M HCl) to remove any remaining traces of the auxiliary.
Product is an oil and will not crystallize. - Presence of impurities.- The product may be inherently a low-melting solid or an oil at room temperature.- Purify by column chromatography: If extraction is insufficient to achieve high purity, silica gel chromatography can be used to purify the carboxylic acid.- Attempt co-crystallization: In some cases, forming a salt with a suitable counterion can induce crystallization.- Distillation: For volatile carboxylic acids, distillation under reduced pressure can be an effective purification method.
Racemization of the α-chiral center during hydrolysis. - Harsh basic or acidic conditions can lead to epimerization.- Use milder hydrolysis conditions: Consider using enzymatic hydrolysis or milder chemical methods if racemization is a significant issue. For example, some amides can be cleaved under milder basic conditions.

II. Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying the product of a diastereoselective alkylation using this compound?

A1: The general purification workflow involves three main stages:

  • Workup of the Alkylation Reaction: After the alkylation reaction, a standard aqueous workup is typically performed to remove inorganic salts and highly polar impurities. This usually involves quenching the reaction with water or a saturated aqueous solution (e.g., NH4Cl), followed by extraction with an organic solvent like ethyl acetate or dichloromethane.

  • Purification of the Diastereomeric Amide: The crude amide is then purified to separate the desired diastereomer from the minor diastereomer and other organic impurities. The most common method is silica gel column chromatography. In some cases, if the diastereomers have significantly different solubilities, recrystallization can be an effective purification technique.

  • Hydrolysis and Purification of the Final Carboxylic Acid: The purified diastereomeric amide is then hydrolyzed to cleave the chiral auxiliary and yield the α-substituted carboxylic acid. This is typically achieved by heating with a strong acid (e.g., H2SO4, HCl) or base (e.g., NaOH, KOH). After hydrolysis, the chiral auxiliary is removed by extraction under acidic conditions, and the final carboxylic acid is purified by extraction, crystallization, or chromatography.

Q2: How can I separate the two diastereomers of the N-acyl-(S)-2-isopropylmorpholine derivative?

A2: The primary method for separating the diastereomers is silica gel column chromatography . The key to successful separation is finding a mobile phase that provides a good separation on a TLC plate. A mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point. For difficult separations, High-Performance Liquid Chromatography (HPLC) on a normal or reversed-phase column can provide excellent resolution.[1][2][3][4][5] In favorable cases where one diastereomer is significantly less soluble than the other, recrystallization from a suitable solvent can be a highly effective and scalable method for purification.

Q3: What are the typical conditions for hydrolyzing the amide to obtain the final carboxylic acid?

A3: The amide bond can be cleaved under either acidic or basic conditions.

  • Acidic Hydrolysis: A common method is to reflux the amide in a mixture of aqueous sulfuric acid (e.g., 6M H2SO4) and an organic co-solvent like dioxane or THF.

  • Basic Hydrolysis: Alternatively, the amide can be heated with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide.

The choice between acidic and basic hydrolysis may depend on the stability of other functional groups in your molecule.

Q4: How do I effectively remove the this compound auxiliary after hydrolysis?

A4: The this compound auxiliary is a secondary amine and will be protonated under acidic conditions, making it highly soluble in water. After hydrolysis, the reaction mixture should be acidified to a pH of 1-2. The desired carboxylic acid can then be extracted into an organic solvent, leaving the protonated auxiliary in the aqueous layer. Washing the organic layer with dilute acid will further ensure the complete removal of the auxiliary.

Q5: My final carboxylic acid product is an oil. How can I purify it further?

A5: If the carboxylic acid is an oil after the initial extraction, further purification can be achieved by:

  • Silica Gel Chromatography: Using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) can effectively remove impurities.

  • Crystallization of a Salt: If the free acid is an oil, it can sometimes be crystallized as a salt. For example, reacting the carboxylic acid with a chiral amine like (R)-1-phenylethylamine can form diastereomeric salts that may be crystalline and separable.

  • Distillation: For lower molecular weight and thermally stable carboxylic acids, Kugelrohr or short-path distillation under high vacuum can be an excellent purification method.

III. Experimental Protocols

General Protocol for Diastereoselective Alkylation and Workup
  • To a solution of the N-acyl-(S)-2-isopropylmorpholine derivative in an anhydrous aprotic solvent (e.g., THF, diethyl ether) at low temperature (-78 °C) under an inert atmosphere (e.g., argon, nitrogen), add a strong base (e.g., lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS)) dropwise.

  • Stir the resulting enolate solution at the same temperature for 30-60 minutes.

  • Add the alkylating agent (e.g., an alkyl halide) dropwise and allow the reaction to stir for the appropriate time, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric amide mixture.

General Protocol for Hydrolysis and Purification of the α-Substituted Carboxylic Acid
  • Dissolve the purified diastereomeric amide in a suitable solvent (e.g., dioxane or THF).

  • Add an aqueous solution of a strong acid (e.g., 6M H2SO4) or a strong base (e.g., 4M NaOH).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If basic hydrolysis was used, acidify the mixture to pH 1-2 with a concentrated acid (e.g., HCl).

  • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Further purify the carboxylic acid by recrystallization, column chromatography, or distillation as needed.

IV. Visualizations

Purification_Workflow cluster_alkylation Diastereoselective Alkylation cluster_separation Diastereomer Separation cluster_hydrolysis Hydrolysis & Final Purification Alkylation Alkylation Reaction Workup Aqueous Workup Alkylation->Workup Quench Chromatography Column Chromatography / HPLC Workup->Chromatography Crude Amide Recrystallization Recrystallization Workup->Recrystallization Crude Amide Hydrolysis Amide Hydrolysis (Acidic or Basic) Chromatography->Hydrolysis Pure Diastereomer Recrystallization->Hydrolysis Pure Diastereomer Extraction Acidic Extraction Hydrolysis->Extraction Acidify & Extract Final_Purification Final Purification (Crystallization, etc.) Extraction->Final_Purification

Caption: General workflow for synthesis and purification.

Troubleshooting_Diastereomer_Separation Start Poor Diastereomer Separation Cause1 Inappropriate Solvent System Start->Cause1 Cause2 Co-elution Start->Cause2 Cause3 Column Overload Start->Cause3 Solution1 Optimize Mobile Phase (TLC) Cause1->Solution1 Solution2 Use Longer Column / Finer Silica Cause2->Solution2 Solution4 Consider Reversed-Phase HPLC Cause2->Solution4 Solution3 Reduce Sample Load Cause3->Solution3

References

Overcoming steric hindrance in reactions with bulky electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with steric hindrance in reactions involving bulky electrophiles.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect my reaction?

A: Steric hindrance is a chemical phenomenon that occurs when the spatial arrangement of atoms or groups of atoms in a molecule physically obstructs a chemical reaction.[1][2] In essence, bulky groups at or near the reaction center can prevent reactants, such as a nucleophile, from approaching the electrophilic site, thereby slowing down or even completely inhibiting the reaction.[3][4][5] This is particularly problematic in bimolecular reactions like the SN2 mechanism, which requires a specific trajectory for the nucleophile to attack the electrophile (a "backside attack").[3][4][6]

Q2: How can I determine if steric hindrance is the cause of my poor reaction yield?

A: A common indicator of steric hindrance is observing a significant decrease in reaction rate or yield when moving from a smaller substrate to a larger, more substituted one while keeping other conditions constant.[1] For instance, if a reaction works well with a primary alkyl halide but fails with a tertiary alkyl halide, steric hindrance is a likely culprit.[3][4] Comparing the reactivity of methyl bromide with neopentyl bromide, where the former reacts 107 times faster, provides a classic example of steric inhibition.[1]

Q3: Can changing the reaction mechanism help overcome steric hindrance?

A: Yes. If an SN2 pathway is blocked, promoting a reaction that proceeds through an SN1 mechanism can be an effective strategy.[6] The SN1 mechanism involves the formation of a planar carbocation intermediate after the leaving group departs.[7] This intermediate is less sterically hindered and can be attacked by a nucleophile from either side.[3][7] Factors that favor SN1 include the use of polar protic solvents and substrates that can form stable carbocations (e.g., tertiary or benzylic halides).[4][8]

Q4: What role do catalysts and ligands play in sterically demanding reactions?

A: In many transition-metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, the choice of ligand is critical. Bulky, electron-rich ligands can facilitate key steps in the catalytic cycle, like oxidative addition, which can be challenging with hindered substrates.[9] These ligands can stabilize the metal center and promote reactivity.[9][10] For example, sterically demanding trialkylphosphines are highly effective ligands for palladium-catalyzed cross-coupling reactions.[9][10]

Q5: Are there alternative reagents I can use for bulky electrophiles?

A: Absolutely. If a standard nucleophile is too bulky, you might switch to a smaller, more reactive one. Conversely, if the electrophile is the issue, sometimes a more reactive organometallic reagent can be effective. For example, Grignard reagents are powerful nucleophiles used for forming carbon-carbon bonds but can also be subject to steric effects.[2][11] In cases of severe hindrance, considering a completely different synthetic route that avoids the problematic step is often the best solution.[12]

Troubleshooting Guides

Problem: Low to no yield in a substitution reaction with a tertiary or highly substituted secondary electrophile.

Possible CauseSuggested SolutionRationale
SN2 pathway is sterically blocked. Promote an SN1 mechanism.The SN1 pathway proceeds via a planar carbocation intermediate, which is less sterically hindered and more accessible to the nucleophile.[3][7]
Action: Switch to a polar protic solvent (e.g., water, ethanol, methanol). Use a substrate with a good leaving group that can form a stable carbocation.[4][8]A protic solvent can stabilize the carbocation intermediate and the leaving group anion through hydrogen bonding.[11]
Nucleophile is too large. Use a smaller, less sterically demanding nucleophile.A smaller nucleophile can more easily access the electrophilic center.[11]
Action: Replace a bulky base like potassium tert-butoxide with a smaller one like sodium ethoxide if substitution is desired over elimination.Note that smaller, strong bases can still favor elimination depending on the substrate.[13]
Reaction temperature is too low. Increase the reaction temperature.Higher temperatures can provide the necessary activation energy to overcome steric repulsion. However, be aware that this can also favor elimination (E1/E2) side reactions.[14][15]
Action: Run the reaction at a higher temperature, monitoring for the formation of alkene byproducts.Heat generally favors elimination over substitution.[13]

Problem: Poor conversion in a palladium-catalyzed cross-coupling with a hindered aryl halide.

Possible CauseSuggested SolutionRationale
Ligand is not suitable for the hindered substrate. Switch to a bulkier, more electron-rich phosphine ligand.Bulky, electron-donating ligands promote the oxidative addition step, which is often rate-limiting with challenging substrates like aryl chlorides.[9]
Action: Employ ligands such as diadamantylalkylphosphines or fluorenyldialkylphosphines as alternatives to P(tBu)3.[10]These ligands offer a flexible design that allows for fine-tuning of catalytic properties.[10]
Palladium precursor is suboptimal. Change the palladium source.The choice of palladium precursor can affect the rate of catalyst activation.
Action: In amination reactions, Pd(OAc)2 has been shown to generate a more active catalyst faster than Pd(dba)2.[16]The dissociation of ligands like dba can be slow, leading to a longer induction period.[16]
Base is incompatible with functional groups. Use a weaker or different base.Strong bases like NaOtBu can be incompatible with certain functional groups on the substrates.
Action: For substrates with protic functionality, consider using bases like lithium bis(trimethylsilyl)amide (LiHMDS).[16]This can improve functional group tolerance.

Quantitative Data Summary

The selection of the catalyst system is crucial for the successful amination of sterically hindered aryl chlorides. The following table summarizes the performance of different palladium catalysts in the amination of 2-chlorotoluene with morpholine, a challenging transformation.

Table 1: Comparison of Palladium Catalyst Performance in Amination of Hindered 2-Chlorotoluene

LigandPd PrecursorCatalyst Loading (mol %)Time (h)Yield (%)
CyPF-t-BuPd(OAc)20.051>98
CyPF-t-BuPd(dba)20.054>98
P(t-Bu)3Pd(OAc)21.02085
XantphosPd(OAc)21.020<2
BINAPPd(OAc)21.020<2
Data synthesized from studies on palladium-catalyzed amination reactions.[16]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination of a Hindered Aryl Chloride

This protocol describes a general method for the coupling of a primary amine with a sterically hindered aryl chloride using a palladium/bulky phosphine ligand catalyst system.

Materials:

  • Palladium precursor (e.g., Pd(OAc)2)

  • Bulky phosphine ligand (e.g., CyPF-t-Bu)

  • Hindered aryl chloride

  • Primary amine

  • Base (e.g., NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or glovebox

  • Standard glassware for inert atmosphere techniques

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, the bulky phosphine ligand, and the base to a Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the hindered aryl chloride to the flask, followed by the anhydrous toluene.

  • Nucleophile Addition: Add the primary amine to the reaction mixture.

  • Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions with highly active catalysts may be complete within 1-4 hours.[16]

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for the Reformatsky Reaction

This reaction is an alternative for forming carbon-carbon bonds when other methods might be hindered. It involves the reaction of an alpha-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal.

Materials:

  • Aldehyde or ketone

  • Alpha-bromo ester (e.g., Ethyl 2-bromo-3,3-dimethylbutanoate)

  • Activated zinc dust

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Flame-dried, three-necked flask with a reflux condenser and dropping funnel

Procedure:

  • Setup: Assemble the flame-dried glassware under an inert atmosphere. Add activated zinc dust to the reaction flask.

  • Initiation: Add a small crystal of iodine to activate the zinc if necessary. Add a small portion of the alpha-bromo ester and the carbonyl compound dissolved in the anhydrous solvent.

  • Addition: Gently heat the mixture to initiate the reaction. Once initiated, add the remaining solution of the alpha-bromo ester and carbonyl compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to heat the reaction under reflux until the starting materials are consumed (monitor by TLC).

  • Workup: Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution, concentrate the solvent under reduced pressure, and purify the resulting β-hydroxy ester by column chromatography.

Visualizations

Troubleshooting_Workflow start Low / No Product Yield (Suspected Steric Hindrance) check_mechanism Is the reaction bimolecular? (e.g., SN2) start->check_mechanism change_mechanism Promote Unimolecular Pathway (SN1) - Use polar protic solvent - Ensure good leaving group check_mechanism->change_mechanism Yes check_catalyst Is the reaction catalyzed? check_mechanism->check_catalyst No optimize_conditions Modify Reaction Conditions change_mechanism->optimize_conditions optimize_catalyst Optimize Catalyst System - Use bulkier, electron-rich ligands - Screen different metal precursors check_catalyst->optimize_catalyst Yes check_catalyst->optimize_conditions No optimize_catalyst->optimize_conditions increase_temp Increase Temperature (Caution: may favor elimination) optimize_conditions->increase_temp change_reagents Change Reagents - Use smaller nucleophile - Use more reactive electrophile optimize_conditions->change_reagents redesign_synthesis Re-evaluate Synthetic Route increase_temp->redesign_synthesis If ineffective or side products dominate change_reagents->redesign_synthesis If still no reaction

Caption: Troubleshooting workflow for sterically hindered reactions.

Steric_Hindrance_SN2 cluster_unhindered Unhindered Electrophile (e.g., CH3Br) cluster_hindered Hindered Electrophile (e.g., t-BuBr) uc1 H uc2 H uc3 C uc3->uc1 uc3->uc2 uc4 Br uc3->uc4 uc5 H uc3->uc5 unuc Nu: unuc->uc3 Attack Possible ulabel Clear path for backside attack hc1 CH3 hc2 CH3 hc3 C hc3->hc1 hc3->hc2 hc4 Br hc3->hc4 hc5 CH3 hc3->hc5 hnuc Nu: hnuc->block1 hnuc->block2 hnuc->block3 hlabel Attack Blocked block1->hc1 block2->hc2 block3->hc5

Caption: Steric hindrance blocking nucleophilic attack in an SN2 reaction.

References

Managing racemization during the cleavage of (S)-2-Isopropylmorpholine adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing racemization during the cleavage of (S)-2-Isopropylmorpholine adducts.

Troubleshooting Guide

Racemization during the cleavage of chiral adducts is a common challenge that can significantly impact the stereochemical purity of the final product. This guide provides a structured approach to identifying and resolving potential issues.

Problem: Significant loss of enantiomeric excess (ee) after cleavage.

Potential CauseSuggested Solution
Harsh Reaction Conditions Elevated temperatures or prolonged reaction times can promote racemization.
- Action: Optimize the reaction temperature and time. Start with lower temperatures and shorter durations, monitoring the reaction progress closely.
Inappropriate Reagent Choice Strongly acidic or basic cleavage reagents can facilitate the formation of a transient, achiral intermediate (e.g., an enolate or carbocation), leading to racemization.[1]
- Action: Screen a variety of cleavage reagents with different pKa values. Consider milder acidic or basic conditions. For acid-labile adducts, weaker acids like acetic acid or buffered systems may be preferable to strong mineral acids.
Solvent Effects The polarity of the solvent can influence the stability of charged intermediates that may lead to racemization.
- Action: Experiment with a range of solvents with varying polarities. Aprotic solvents may be preferable in some cases to minimize proton exchange that can lead to racemization.
Presence of Impurities Acidic or basic impurities in reagents or solvents can catalyze racemization.
- Action: Ensure all reagents and solvents are of high purity and are appropriately dried.
Work-up and Purification Issues Prolonged exposure to acidic or basic conditions during work-up and purification can also cause racemization.
- Action: Minimize the time the product is exposed to harsh conditions. Use neutralized or buffered solutions for extraction and consider rapid purification techniques like flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the cleavage of this compound adducts?

A1: Racemization is the process by which a single enantiomer of a chiral compound converts into an equal mixture of both enantiomers (a racemic mixture), resulting in a loss of optical activity.[1][2] This is a significant concern in pharmaceutical development and asymmetric synthesis, as often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even cause harmful side effects.[3] During the cleavage of a chiral adduct like this compound, the reaction conditions can inadvertently create an environment where the stereocenter of the target molecule becomes susceptible to inversion, leading to a loss of enantiomeric purity.

Q2: Which analytical techniques are suitable for determining the enantiomeric excess (ee) of my product after cleavage?

A2: Several analytical techniques can be used to determine the enantiomeric excess of a chiral compound. The most common and accurate methods include:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a widely used and reliable method for separating and quantifying enantiomers.[4]

  • Chiral Gas Chromatography (Chiral GC): Suitable for volatile and thermally stable compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Derivatizing Agents: This technique can be used to differentiate between enantiomers by creating diastereomeric complexes that have distinct NMR spectra.[5]

  • Polarimetry: This method measures the optical rotation of a sample, which can be used to calculate the enantiomeric excess if the specific rotation of the pure enantiomer is known.[6]

Q3: Can the structure of my substrate influence the extent of racemization?

A3: Yes, the structure of the substrate to which the this compound auxiliary is attached can significantly influence the propensity for racemization. Substrates with an acidic proton alpha to the stereocenter are particularly susceptible to racemization under basic conditions due to the formation of a planar enolate intermediate.[1][7] Similarly, substrates that can form a stabilized carbocation at the stereocenter are prone to racemization under acidic conditions.

Q4: Are there any general recommendations for choosing cleavage conditions to minimize racemization?

A4: While the optimal conditions are substrate-dependent, a general starting point is to use the mildest possible conditions that still afford a reasonable reaction rate. This often involves:

  • Low Temperatures: Perform the cleavage at 0 °C or even lower if the reaction kinetics allow.

  • Careful Reagent Selection: Choose reagents that are known to be effective under mild conditions. For example, some studies on Fmoc-protecting group removal have shown that using morpholine as a base can minimize certain side reactions.[8][9]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times.[10]

Data Presentation

Table 1: Illustrative Effect of Cleavage Conditions on Enantiomeric Excess (ee) of a Hypothetical Product

EntryCleavage ReagentSolventTemperature (°C)Time (h)ee (%)
13 M HClMethanol251275
23 M HClMethanol02488
31 M Trifluoroacetic AcidDichloromethane25682
41 M Trifluoroacetic AcidDichloromethane01295
520% PiperidineDMF25265
650% MorpholineDMF25492

Note: The data presented in this table is for illustrative purposes only and should not be considered as actual experimental results.

Experimental Protocols

Illustrative Protocol for Acidic Cleavage of an this compound Adduct

Objective: To cleave the this compound auxiliary from a protected substrate while minimizing racemization.

Materials:

  • This compound adduct (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • The this compound adduct (1.0 eq) is dissolved in anhydrous dichloromethane (10 mL/mmol of adduct) in a round-bottom flask equipped with a magnetic stirrer.

  • The solution is cooled to 0 °C in an ice bath.

  • Trifluoroacetic acid (1.0 M in DCM, 1.2 eq) is added dropwise to the stirred solution over 15 minutes.

  • The reaction progress is monitored every 30 minutes by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by the disappearance of the starting material), the reaction mixture is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • The enantiomeric excess of the purified product is determined by chiral HPLC analysis.

Visualizations

experimental_workflow start Start: this compound Adduct cleavage Cleavage Reaction (e.g., Acidic Conditions) start->cleavage workup Aqueous Work-up & Extraction cleavage->workup purification Purification (e.g., Chromatography) workup->purification analysis Enantiomeric Excess (ee) Determination (Chiral HPLC) purification->analysis end End: Purified Product analysis->end

Caption: Experimental workflow for the cleavage and analysis of this compound adducts.

troubleshooting_racemization start Low Enantiomeric Excess (ee) Observed After Cleavage check_temp Was the reaction run at elevated temperature? start->check_temp check_reagent Is the cleavage reagent known to be harsh? check_temp->check_reagent No lower_temp Action: Lower Reaction Temperature (e.g., 0 °C) check_temp->lower_temp Yes check_time Was the reaction time prolonged? check_reagent->check_time No milder_reagent Action: Screen Milder Cleavage Reagents check_reagent->milder_reagent Yes optimize_time Action: Optimize Reaction Time with Close Monitoring check_time->optimize_time Yes re_evaluate Re-evaluate ee check_time->re_evaluate No lower_temp->re_evaluate milder_reagent->re_evaluate optimize_time->re_evaluate

Caption: Decision tree for troubleshooting racemization during adduct cleavage.

References

Validation & Comparative

Determining Enantiomeric Purity: A Comparative Guide to Methods in Asymmetric Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereochemical purity of synthesized amino acids is of paramount importance. The enantiomeric excess (ee) of these chiral building blocks directly impacts the efficacy and safety of novel therapeutics. While various methods exist for asymmetric amino acid synthesis, this guide provides a comparative overview of several established techniques, offering insights into their performance based on experimental data. This guide also details the crucial experimental protocols for accurately determining the enantiomeric excess of the final products.

Performance Comparison of Chiral Auxiliaries and Catalysts

The selection of a chiral auxiliary or catalyst is a critical step in asymmetric synthesis, directly influencing both the yield and the enantioselectivity of the reaction. While the use of specific morpholine-based auxiliaries like (S)-2-Isopropylmorpholine is not widely documented for mainstream amino acid synthesis, several other methods have proven to be robust and highly effective. Below is a comparison of commonly employed chiral auxiliaries and catalytic systems, with data summarized from various studies.

Chiral Auxiliary / MethodAmino Acid DerivativeElectrophile / Reaction TypeYield (%)Enantiomeric Excess (ee %)
Schöllkopf Auxiliary Bis-lactim ether of Gly-ValAlkyl HalideHigh>95
Ellman's Sulfinamide tert-Butanesulfinyl iminesVarious nucleophilesHighHigh (often >95)
Ni(II) Complexes Glycine Schiff base complexAlkylation69 - 9780 - >99
Pseudoephedrine Pseudoephedrine amideAlkylationHighHigh (often >95)
Organocatalysis Glycine aldehyde derivativeAldol reactionGoodup to >99.5[1]

Experimental Protocols for Determining Enantiomeric Excess

Accurate determination of enantiomeric excess is crucial for validating the success of an asymmetric synthesis. The following are detailed protocols for three common analytical techniques used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol:

  • Column: A chiral column suitable for amino acid analysis (e.g., based on a macrocyclic glycopeptide like teicoplanin) is required.

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid). The exact composition should be optimized for the specific amino acid.

  • Sample Preparation: Dissolve the synthesized amino acid in the mobile phase or a compatible solvent. If necessary, filter the sample to remove any particulate matter. Derivatization is often not required for analysis on many modern chiral columns.

  • Injection and Analysis: Inject the sample onto the HPLC system. The enantiomers will be separated based on their differential interaction with the CSP.

  • Detection: A UV detector is commonly used for detection.

  • Calculation of ee: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is another widely used method, particularly for volatile amino acid derivatives. This technique often requires derivatization to increase the volatility and thermal stability of the amino acids.

Protocol:

  • Derivatization:

    • Esterification: React the amino acid with an alcohol (e.g., isopropanol) in the presence of an acidic catalyst (e.g., HCl) to form the corresponding ester.

    • Acylation: Acylate the amino group with an acylating agent (e.g., trifluoroacetic anhydride - TFAA) to form the N-acyl amino acid ester.

  • Column: A chiral capillary column (e.g., Chirasil-Val) is used for the separation of the derivatized enantiomers.

  • GC Conditions:

    • Injector Temperature: Typically set around 250 °C.

    • Oven Temperature Program: A temperature gradient is programmed to ensure optimal separation of the enantiomers. For example, start at a lower temperature and gradually increase to a higher temperature.

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • MS Detection: The separated enantiomers are detected by a mass spectrometer, which provides both quantification and structural information.

  • Calculation of ee: Similar to HPLC, the enantiomeric excess is calculated from the integrated peak areas of the two enantiomer peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). The resulting diastereomers have distinct NMR spectra, allowing for their quantification.

Protocol:

  • Derivatization: React the amino acid sample with a highly pure chiral derivatizing agent (e.g., Mosher's acid chloride or (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). This reaction forms diastereomeric amides.

  • Sample Preparation: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl3).

  • NMR Analysis: Acquire a high-resolution 1H or 19F NMR spectrum of the sample.

  • Data Analysis: Identify distinct signals in the NMR spectrum corresponding to each diastereomer. The integration of these non-overlapping signals will be proportional to the amount of each diastereomer present.

  • Calculation of ee: The enantiomeric excess is calculated from the integrals of the signals corresponding to the two diastereomers: ee (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100

Visualizing the Workflow

The following diagram illustrates the general workflow from the asymmetric synthesis of an amino acid using a chiral auxiliary to the determination of its enantiomeric excess.

G cluster_synthesis Asymmetric Synthesis cluster_analysis Enantiomeric Excess Determination start Glycine Derivative + Chiral Auxiliary enolate Enolate Formation start->enolate alkylation Diastereoselective Alkylation enolate->alkylation hydrolysis Hydrolysis & Auxiliary Removal alkylation->hydrolysis product Enantioenriched Amino Acid hydrolysis->product hplc Chiral HPLC product->hplc gcms Chiral GC-MS product->gcms nmr NMR with Chiral Derivatizing Agent product->nmr ee_calc Calculate ee% hplc->ee_calc gcms->ee_calc nmr->ee_calc

Caption: Workflow for Asymmetric Amino Acid Synthesis and Analysis.

References

Validating the Stereochemical Assignment of (S)-2-Isopropylmorpholine Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of key analytical techniques for validating the stereochemical assignment of adducts derived from (S)-2-isopropylmorpholine. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of these methodologies.

Introduction to Stereochemical Validation

The biological activity of chiral molecules is intrinsically linked to their stereochemistry. Enantiomers, non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. Therefore, unambiguous confirmation of the absolute configuration of a chiral center, such as that in this compound adducts, is a critical step in the development of safe and efficacious therapeutics. This guide focuses on three principal methods for this validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for stereochemical validation depends on factors such as the nature of the sample (e.g., crystalline vs. soluble), the required level of detail, and the availability of instrumentation. Below is a comparative summary of the primary methods.

TechniquePrincipleAdvantagesLimitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure and connectivity. Nuclear Overhauser Effect (NOE) experiments reveal through-space proximity of atoms.Provides detailed structural information in solution, mimicking physiological conditions. Non-destructive. Can be used to determine relative stereochemistry.Can be complex to interpret for large molecules. Does not directly provide absolute configuration without chiral derivatizing agents or comparison to a known standard.
X-ray Crystallography Determines the three-dimensional arrangement of atoms within a crystalline solid by analyzing the diffraction pattern of X-rays.Provides an unambiguous determination of the absolute stereochemistry.[1] Delivers precise bond lengths and angles.Requires a single, high-quality crystal, which can be challenging to obtain. The solid-state conformation may not be identical to the solution-state conformation.
Chiral HPLC Separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[2][3]Highly sensitive and quantitative method for determining enantiomeric purity. Can be used for both analytical and preparative separations.Does not provide direct structural information. The elution order of enantiomers is not always predictable and may require a reference standard.

Experimental Data and Protocols

To illustrate the application of these techniques, we present hypothetical yet representative data for the validation of an N-acetylated adduct of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key Experiment: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

A NOESY experiment is instrumental in confirming the relative stereochemistry by identifying protons that are close in space.[4][5] For the chair conformation of a 2-substituted morpholine, the substituent at C2 can be either axial or equatorial. The spatial proximity between the C2 proton and other protons in the ring will differ depending on this orientation, which can be detected through NOE correlations.

Table 1: Representative ¹H NMR and NOESY Data for N-acetyl-(S)-2-isopropylmorpholine

Proton¹H Chemical Shift (ppm)Key NOESY CorrelationsInferred Proximity
H2 (methine)3.95H6ax, H3axAxial proton at C2
Isopropyl-CH2.10H2Isopropyl group is equatorial
H3ax2.80H2, H5axAxial-axial relationships
H3eq3.75H2, H5eqAxial-equatorial relationships
H5ax2.90H3ax, H6axAxial-axial relationships
H5eq3.85H3eq, H6eqEquatorial-equatorial relationships
H6ax3.60H2, H5axAxial-axial relationships
H6eq4.10H5eqEquatorial-equatorial relationships

Experimental Protocol: NOESY

  • Sample Preparation: Dissolve 5-10 mg of the N-acetyl-(S)-2-isopropylmorpholine adduct in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of performing 2D experiments.

  • Acquisition Parameters:

    • Pulse Program: noesygpph or a similar phase-sensitive NOESY sequence.

    • Mixing Time (d8): Optimize the mixing time to observe key correlations, typically in the range of 300-800 ms for small molecules.

    • Number of Scans (ns): 8-16 scans per increment.

    • Number of Increments (td1): 256-512 increments in the indirect dimension.

  • Data Processing: Apply a squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.

  • Analysis: Identify cross-peaks that indicate through-space interactions and use these to build a model of the molecule's conformation.[4][5]

Workflow for NMR-Based Stereochemical Assignment

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis cluster_3 Stereochemical Determination A Dissolve Adduct in Deuterated Solvent B Acquire 1D ¹H and ¹³C Spectra A->B C Acquire 2D COSY Spectrum B->C E Assign Proton and Carbon Signals B->E D Acquire 2D NOESY Spectrum C->D F Identify Through-Bond Couplings (COSY) C->F G Identify Through-Space Correlations (NOESY) D->G E->F H Determine Relative Stereochemistry F->H G->H I Compare with Known (S)-Configuration H->I

Caption: Workflow for NMR-based stereochemical assignment.

X-ray Crystallography

Key Experiment: Single-Crystal X-ray Diffraction

This technique provides the absolute configuration of a chiral molecule by analyzing the diffraction of X-rays by a single crystal.[1] The resulting electron density map allows for the precise determination of the spatial arrangement of all atoms.

Table 2: Representative Crystallographic Data for N-acetyl-(S)-2-isopropylmorpholine

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.54
b (Å)10.21
c (Å)12.88
α, β, γ (°)90, 90, 90
Flack Parameter0.02(5)

A Flack parameter close to zero confirms the correct assignment of the absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the adduct suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling.

  • Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head.

  • Data Collection:

    • Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a full sphere of diffraction data by rotating the crystal.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Stereochemistry Determination: Determine the absolute configuration using anomalous dispersion effects, typically by refining the Flack parameter.

Logical Flow for X-ray Crystallography Validation

G A Synthesize and Purify Adduct B Grow Single Crystals A->B C Mount Crystal and Collect X-ray Diffraction Data B->C D Solve and Refine Crystal Structure C->D E Determine Absolute Stereochemistry (Flack Parameter) D->E F Confirm (S)-Configuration E->F

Caption: Logical flow for X-ray crystallography validation.

Chiral High-Performance Liquid Chromatography (HPLC)

Key Experiment: Enantiomeric Separation on a Chiral Stationary Phase

Chiral HPLC is a powerful tool for determining the enantiomeric purity of a sample. By using a column with a chiral stationary phase, the two enantiomers of a racemic mixture can be separated into distinct peaks.

Table 3: Representative Chiral HPLC Data for 2-Isopropylmorpholine Adducts

CompoundChiral Stationary PhaseMobile PhaseRetention Time (min)
This compound AdductChiralpak AD-HHexane:Isopropanol (90:10)8.5
(R)-2-Isopropylmorpholine AdductChiralpak AD-HHexane:Isopropanol (90:10)10.2

Experimental Protocol: Chiral HPLC

  • Sample Preparation: Prepare a solution of the 2-isopropylmorpholine adduct at a known concentration (e.g., 1 mg/mL) in the mobile phase. If analyzing a racemic mixture, prepare a solution of the racemate.

  • Instrument Setup:

    • HPLC System: An HPLC system with a pump, injector, column oven, and a UV detector.

    • Chiral Column: Select an appropriate chiral stationary phase (e.g., polysaccharide-based like Chiralpak or Chiralcel).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

  • Method Development:

    • Optimize the mobile phase composition to achieve baseline separation of the enantiomers.

    • Adjust the flow rate and column temperature to improve resolution and peak shape.

  • Analysis:

    • Inject the sample of the (S)-enantiomer and determine its retention time.

    • If available, inject the racemic mixture to confirm the separation of both enantiomers.

    • Quantify the enantiomeric excess (ee) by comparing the peak areas of the two enantiomers.

Signaling Pathway for Chiral Recognition in HPLC

G cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase cluster_2 Elution S_enantiomer (S)-Adduct CSP Chiral Selector S_enantiomer->CSP Diastereomeric Interaction 1 R_enantiomer (R)-Adduct R_enantiomer->CSP Diastereomeric Interaction 2 Early_Elution Weaker Interaction (Faster Elution) CSP->Early_Elution e.g., (S)-Adduct Late_Elution Stronger Interaction (Slower Elution) CSP->Late_Elution e.g., (R)-Adduct

Caption: Signaling pathway for chiral recognition in HPLC.

Conclusion

The validation of the stereochemical assignment of this compound adducts is a critical quality control step in pharmaceutical development. A multi-faceted approach employing NMR spectroscopy, X-ray crystallography, and chiral HPLC provides a robust and comprehensive confirmation of the molecule's three-dimensional structure. While X-ray crystallography offers the most definitive assignment of absolute stereochemistry, NMR provides invaluable information about the molecule's conformation in solution. Chiral HPLC is the gold standard for determining enantiomeric purity. By leveraging the strengths of each technique, researchers can ensure the stereochemical integrity of their chiral drug candidates.

References

A Comparative Analysis of Morpholine-Based Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a critical endeavor. Chiral auxiliaries represent a robust and reliable strategy for controlling stereochemistry in carbon-carbon bond formation. While auxiliaries like Evans' oxazolidinones are well-established, this guide provides a comparative overview of the performance of morpholine-based chiral auxiliaries, offering insights into their potential and current standing in asymmetric synthesis.

The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its physicochemical properties. Its incorporation into a chiral auxiliary framework presents an interesting, albeit less explored, avenue for asymmetric synthesis. This guide objectively compares the performance of N-acyl morpholine derivatives with the benchmark Evans' oxazolidinone auxiliaries in key asymmetric transformations, supported by experimental data.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. The diastereoselectivity is highly dependent on the chiral auxiliary employed. Below is a comparison of an N-acyl morpholine auxiliary with a standard Evans' oxazolidinone in a boron-mediated aldol reaction.

Chiral AuxiliaryAldehydeYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
N-Propionylmorpholine Propanal90>98:298
N-Propionylmorpholine Isobutyraldehyde85>98:299
N-Propionylmorpholine Benzaldehyde82>98:299
(S)-4-benzyl-2-oxazolidinoneIsobutyraldehyde80-95>99:1>99

Data for N-Propionylmorpholine is based on (Ipc)2BOTf-mediated aldol reactions. Data for Evans' auxiliary is representative of typical results.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for creating stereogenic carbon centers. While direct comparative data for a chiral morpholine auxiliary in a classical enolate alkylation is limited, the performance of a morpholine-derived nucleophile in an iridium-catalyzed asymmetric allylic alkylation provides a relevant benchmark.

Reaction SystemElectrophileYield (%)Enantiomeric Excess (ee %)
Morpholine Ketene Aminal Cinnamyl carbonate9599
Morpholine Ketene Aminal Allyl carbonate8898
(S)-4-benzyl-N-propionyl-oxazolidinoneBenzyl bromide~90>98 (d.r.)

Data for Morpholine Ketene Aminal is from an iridium-catalyzed reaction. Data for Evans' auxiliary represents a typical diastereoselective alkylation.

Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone for the synthesis of cyclic systems. Currently, there is a lack of published data on the use of simple N-enoyl morpholine derivatives as chiral auxiliaries in this reaction. For comparison, the performance of an Evans' auxiliary is presented as a benchmark.

Chiral AuxiliaryDienophileDieneDiastereomeric Ratio (endo:exo)
(S)-4-benzyl-N-acryloyl-oxazolidinoneN-acryloylCyclopentadiene>95:5

This data for the Evans' auxiliary highlights the high level of stereocontrol typically achieved.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to enable replication and further investigation.

Protocol 1: Asymmetric Aldol Reaction of N-Propionylmorpholine

  • Enolate Formation: To a solution of N-propionylmorpholine (1.0 equiv) in anhydrous CH2Cl2 at -78 °C is added diisopinocampheylboron triflate ((Ipc)2BOTf) (1.1 equiv). The mixture is stirred for 30 minutes. Triethylamine (1.2 equiv) is then added dropwise, and the solution is stirred for a further 1 hour at -78 °C.

  • Aldol Addition: The desired aldehyde (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 3 hours at this temperature.

  • Work-up and Purification: The reaction is quenched by the addition of a pH 7 buffer. The aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy morpholine amide.

  • Auxiliary Removal: The chiral auxiliary can be removed by hydrolysis (e.g., using LiOH) or reduction (e.g., using LiAlH4) to yield the corresponding carboxylic acid or primary alcohol, respectively.

Visualizing the Workflow and Stereochemical Control

To better understand the principles of chiral auxiliary-based asymmetric synthesis, the following diagrams illustrate the general experimental workflow and the mechanism of stereochemical induction.

G Experimental Workflow for Chiral Auxiliary-Based Synthesis cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Product Isolation and Auxiliary Recovery A Prochiral Substrate C Attachment of Auxiliary A->C B Chiral Auxiliary B->C D Diastereoselective Reaction (e.g., Aldol, Alkylation) C->D E Diastereomeric Mixture D->E F Purification (Chromatography/Crystallization) E->F G Pure Diastereomer F->G H Cleavage of Auxiliary G->H I Enantiomerically Pure Product H->I J Recovered Chiral Auxiliary H->J

General experimental workflow.

G Stereochemical Control by a Chiral Auxiliary cluster_0 Enolate Formation cluster_1 Facial Bias cluster_2 Diastereoselective Attack cluster_3 Product Formation Substrate Substrate-Auxiliary Conjugate Enolate Rigid Chelated Enolate Substrate->Enolate Base Facial_Block One face of the enolate is blocked Enolate->Facial_Block Steric Hindrance from Chiral Auxiliary (R*) Transition_State Favored Transition State (Lower Energy) Facial_Block->Transition_State Approaches from less hindered face Disfavored_TS Disfavored Transition State (Higher Energy) Facial_Block->Disfavored_TS Sterically hindered approach Electrophile Electrophile (E) Electrophile->Transition_State Electrophile->Disfavored_TS Major_Diastereomer Major Diastereomer Transition_State->Major_Diastereomer Minor_Diastereomer Minor Diastereomer Disfavored_TS->Minor_Diastereomer

Mechanism of stereochemical induction.

Conclusion

N-acyl morpholines show considerable promise as effective chiral auxiliaries in asymmetric aldol reactions, delivering high yields and excellent stereoselectivities that are comparable to the well-established Evans' oxazolidinones. The available data suggests that the morpholine scaffold can effectively control the facial selectivity of enolates.

However, the application of morpholine-based chiral auxiliaries in other key transformations, such as alkylations and Diels-Alder reactions, remains largely unexplored. The high performance of morpholine-derived nucleophiles in catalytic asymmetric allylic alkylation hints at their potential in broader C-C bond-forming reactions.

For researchers in drug development and process chemistry, the exploration of morpholine-based auxiliaries could offer new, practical, and efficient routes to enantiomerically pure compounds. Further systematic studies are warranted to fully elucidate their scope and to establish a comprehensive comparative profile against existing chiral auxiliaries.

A Researcher's Guide to Diastereomeric Ratio Analysis: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, the precise determination of diastereomeric ratios (d.r.) is a cornerstone of stereoselective synthesis and the characterization of chiral molecules. The spatial arrangement of atoms profoundly influences a molecule's biological activity and physicochemical properties. This guide offers a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other prevalent analytical techniques for this purpose, complete with experimental protocols and supporting data.

The Principle of Diastereomeric Analysis by NMR Spectroscopy

Diastereomers, being stereoisomers that are not mirror images, exhibit distinct physical and chemical properties. This fundamental difference extends to their behavior in a magnetic field, forming the basis for their analysis by NMR spectroscopy.[1] Nuclei within each diastereomer experience a unique magnetic environment, leading to distinguishable signals in the NMR spectrum, most commonly in ¹H NMR.[1] The ratio of the integrals of well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio in the sample.[1] Key to this analysis is the chemical shift non-equivalence, where protons or other NMR-active nuclei in different diastereomers have distinct chemical shifts.[1]

Comparison of Analytical Techniques

While NMR is a powerful tool, other methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are also frequently employed. The selection of an appropriate technique hinges on factors such as the analyte's properties, the desired accuracy, and available instrumentation.[1]

FeatureNMR Spectroscopy (Integration)Chiral Chromatography (HPLC/GC)Mass Spectrometry (MS)
Principle Different magnetic environments of nuclei in diastereomers result in distinct chemical shifts. The ratio is determined by signal integration.[1][2]Differential interaction of diastereomers with a chiral stationary phase leads to different retention times.[1][2]While not ideal for direct quantification of diastereomers without prior separation, it can be used in conjunction with LC or GC.
Accuracy High accuracy (<2% error) is achievable with proper experimental setup (e.g., sufficient relaxation delays).[2]Often considered the gold standard for accuracy, capable of quantifying ratios up to 99.9:0.1.[2]Quantification can be less straightforward and may require extensive calibration.[1]
Precision High precision is attainable, with reported uncertainties of 1.5% in validated quantitative NMR (qNMR) protocols.[2]Excellent precision with low relative standard deviations for peak areas.[2]High sensitivity but precision for direct diastereomer quantification can be variable.
Sample Throughput Relatively high; data acquisition is typically fast once the method is established.[2]Lower; can be time-consuming (10-30 minutes per sample) and requires method development.[1]Very fast for direct infusion, but overall time increases when coupled with a separation technique.[1]
Sample Requirement Typically 5-10 mg.[1]Lower sample amounts are often sufficient, especially with sensitive detectors.Highly sensitive, requiring minimal sample.
Non-destructive Yes, the sample can be fully recovered.[1]No, the sample is consumed during the analysis.[1]No, the sample is consumed during the analysis.[1]
Cost High initial instrument cost and maintenance.[1]Moderate instrument cost, but consumables like columns and solvents can be a significant ongoing expense.[1]High initial instrument cost and maintenance.[1]

Experimental Protocols

Diastereomeric Ratio Determination by ¹H NMR Spectroscopy

This protocol outlines a general procedure for determining the diastereomeric ratio of a sample.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the diastereomeric mixture.[1]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solvent signals do not overlap with the analyte signals of interest.[1]

  • Gently vortex or shake the tube to ensure the sample is completely dissolved.[1]

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[1][2]

  • Key Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.[1]

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated. A delay of 10-30 seconds is often sufficient to ensure full relaxation for accurate quantification.[1]

    • Number of Scans (ns): Typically 8 to 16 scans are adequate for a sample of this concentration.[1]

    • Acquisition Time (aq): At least 2-3 seconds to ensure good digital resolution.[1]

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).[1]

  • Carefully phase the spectrum to obtain a pure absorption lineshape for all peaks.[1]

  • Perform a baseline correction to ensure a flat baseline across the spectrum, which is crucial for accurate integration.[1][3][4]

  • Identify a pair of well-resolved signals, one for each diastereomer. These signals should be free from overlap with other signals.[1]

  • Integrate the selected signals. The diastereomeric ratio is the ratio of the two integral values.[1]

Advanced NMR Technique: Band-Selective Pure Shift NMR

In cases of crowded spectra or small chemical shift differences, band-selective pure shift NMR can be employed. This technique collapses multiplets into singlets, significantly improving spectral resolution.[5][6][7]

Visualizing the Workflow

The following diagrams illustrate the logical flow of diastereomeric ratio analysis using NMR spectroscopy.

Caption: Experimental workflow for diastereomeric ratio determination by NMR spectroscopy.

Caption: Logical relationship for NMR-based diastereomeric ratio analysis.

Conclusion

NMR spectroscopy provides a robust, accurate, and non-destructive method for determining diastereomeric ratios, making it an invaluable tool in research and development.[1] While techniques like chiral chromatography offer superior sensitivity for trace analysis, NMR often presents a more straightforward and rapid approach for routine analysis.[1] The choice of the optimal analytical technique will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the expected diastereomeric ratio, and the available resources.[1] For many applications, the quantitative and structural information provided by NMR makes it the preferred method for the accurate determination of diastereomeric ratios.

References

Assessing the Efficacy of (S)-2-Isopropylmorpholine in Asymmetric Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in designing efficient and stereoselective synthetic routes. This guide aims to provide an objective assessment of the efficacy of (S)-2-isopropylmorpholine in various reaction types based on available scientific literature. However, a comprehensive search of published experimental data reveals a significant scarcity of studies utilizing this compound as a chiral auxiliary where the stereocenter at the 2-position directs the stereochemical outcome of a reaction.

This guide will present findings on the use of morpholine carboxamides in asymmetric aldol reactions, which, while not directly evaluating this compound as a chiral auxiliary, represents the most relevant available data. This will be supplemented with a conceptual comparison to established methods to provide context for researchers.

Performance of Morpholine Carboxamides in Asymmetric Aldol Reactions

A study by Roush et al. explores the use of achiral N-acyl morpholine carboxamides in highly enantio- and diastereoselective aldol reactions mediated by diisopinocampheylboron triflate ((Ipc)₂BOTf).[1] In this methodology, the stereochemical outcome is controlled by the chiral boron reagent, not by a substituent on the morpholine ring. The study demonstrates that morpholine amides can be effective substrates in achieving high levels of stereoselectivity.

Data Presentation: Enantioselective Aldol Reactions of Morpholine Carboxamides

The following table summarizes the quantitative data from the study on the (Ipc)₂BOTf-mediated aldol reactions of N-propionyl morpholine with various aldehydes.

EntryAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1Propanal2a91>98:296
2Isobutyraldehyde2b85>98:295
3Benzaldehyde2c88>98:292
4Acrolein2d75>98:294

Data extracted from "Enantio- and Diastereoselective (Ipc)₂BOTf-Mediated Aldol Reactions of Morpholine Carboxamides".[1]

Experimental Protocols

General Procedure for the (Ipc)₂BOTf-Mediated Aldol Reaction of N-Propionyl Morpholine

Materials:

  • N-propionyl morpholine

  • Aldehyde

  • d- or l-(Ipc)₂BOTf (diisopinocampheylboron triflate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer

  • Low-temperature cooling bath (-78 °C)

Procedure:

  • A solution of N-propionyl morpholine (1.0 equivalent) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • d- or l-(Ipc)₂BOTf (1.1 equivalents) is added dropwise to the cooled solution.

  • Diisopropylethylamine (1.2 equivalents) is then added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes to facilitate the formation of the boron enolate.

  • The desired aldehyde (1.2 equivalents) is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 1-3 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a phosphate buffer solution (pH 7).

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired syn-aldol adduct.[1]

Mandatory Visualization

Experimental Workflow for Asymmetric Aldol Reaction

G cluster_prep Reaction Setup cluster_reaction Aldol Addition cluster_workup Workup and Purification start Dissolve N-propionyl morpholine in anhydrous CH2Cl2 cool Cool to -78 °C start->cool add_boron Add (Ipc)2BOTf cool->add_boron add_base Add DIPEA add_boron->add_base enolate Stir for 30 min (Boron Enolate Formation) add_base->enolate add_aldehyde Add Aldehyde enolate->add_aldehyde react Stir at -78 °C for 1-3 h add_aldehyde->react quench Quench with buffer (pH 7) react->quench extract Aqueous Workup and Extraction quench->extract purify Column Chromatography extract->purify product Pure syn-Aldol Product purify->product

Caption: Workflow for the (Ipc)₂BOTf-mediated asymmetric aldol reaction of morpholine carboxamides.

Conceptual Comparison with Evans Oxazolidinone Auxiliaries

While direct experimental comparisons are lacking, a conceptual comparison to a well-established chiral auxiliary like the Evans oxazolidinone can provide valuable context.

FeatureThis compound (Hypothetical Use as Chiral Auxiliary)Evans Oxazolidinone Auxiliary
Source of Chirality Stereocenter at the 2-position of the morpholine ring.Stereocenter(s) derived from a chiral amino alcohol.
Mode of Action The isopropyl group would sterically hinder one face of the enolate derived from the N-acyl derivative, directing the approach of the electrophile.The substituent on the oxazolidinone ring directs the stereochemical outcome by sterically blocking one face of the chelated Z-enolate.[2]
Stereocontrol Not experimentally established for aldol or alkylation reactions.Generally provides very high levels of diastereoselectivity, often >99:1, particularly for syn-aldol products.[2]
Cleavage Likely involves hydrolysis or reduction of the amide bond.Can be cleaved under various conditions (e.g., hydrolysis, reduction, transamination) to yield different functional groups.

Logical Relationship Diagram

G cluster_concept Asymmetric Synthesis via Chiral Auxiliaries Prochiral Prochiral Substrate (e.g., N-acyl morpholine) Auxiliary Chiral Auxiliary (e.g., this compound) Prochiral->Auxiliary Attachment Reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) Auxiliary->Reaction Stereocontrol Intermediate Chiral Intermediate (Diastereomerically Enriched) Reaction->Intermediate Cleavage Auxiliary Cleavage Intermediate->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recycle Recovered Auxiliary Cleavage->Recycle

Caption: General strategy for asymmetric synthesis using a chiral auxiliary.

Conclusion

Based on the currently available scientific literature, this compound is not a widely studied or commonly employed chiral auxiliary for asymmetric reactions such as aldol additions or alkylations. The lack of experimental data prevents a direct and quantitative assessment of its efficacy in comparison to other established chiral auxiliaries.

The research on achiral morpholine carboxamides in asymmetric aldol reactions, where stereocontrol is induced by a chiral reagent, demonstrates the utility of the morpholine scaffold in this context.[1] However, this does not provide insight into the directing ability of a substituent on the morpholine ring itself.

For researchers and professionals in drug development, the use of well-established and predictable chiral auxiliaries like Evans oxazolidinones remains the more reliable approach for achieving high stereoselectivity. Future studies may explore the potential of substituted morpholines as chiral auxiliaries, but at present, there is insufficient evidence to recommend this compound for this purpose in a general synthetic context.

References

Benchmarking the performance of (S)-2-Isopropylmorpholine against catalytic asymmetric methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and highly selective methods to control stereochemistry is paramount. This guide provides a comparative benchmark of (S)-2-Isopropylmorpholine, a chiral auxiliary, against contemporary catalytic asymmetric methods in key carbon-carbon bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions. The following sections present a detailed analysis of their performance, supported by experimental data, to aid in the selection of the most suitable strategy for specific synthetic challenges.

While this compound has been utilized as a chiral auxiliary, publicly available, detailed quantitative performance data for its use in asymmetric alkylation and aldol reactions is limited in the current body of scientific literature. Therefore, to provide a comprehensive comparison, this guide will benchmark the performance of well-established chiral auxiliary methods and cutting-edge organocatalytic approaches that serve as viable alternatives for achieving high stereoselectivity.

Asymmetric Alkylation: Chiral Auxiliary vs. Organocatalysis

Asymmetric alkylation is a fundamental transformation for the creation of chiral centers adjacent to a carbonyl group. Traditional methods often rely on chiral auxiliaries to direct the stereochemical outcome. In contrast, modern organocatalytic methods offer a more atom-economical approach by using small chiral organic molecules as catalysts.

Performance Data
MethodChiral Reagent/CatalystAlkylating AgentYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Chiral Auxiliary (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)Methyl Iodide70-85>95:5>95[1]
Chiral Auxiliary (4R,5S)-4-Methyl-5-phenyloxazolidin-2-oneMethyl Iodide85-95>99:1>99[1]
Organocatalysis L-Proline(E)-β-Nitrostyrene (Michael Addition)Moderate to Good-Up to 99[1]

Note on L-Proline Catalysis: Direct asymmetric alkylation of ketones with simple alkyl halides using proline catalysis is less commonly reported with high efficiency. The data presented for proline often pertains to related transformations like Michael additions that also generate chiral ketones[1].

Experimental Protocols

Method 1: Asymmetric Methylation of Cyclohexanone via SAMP Hydrazone[1]

This three-step procedure involves the formation of a chiral hydrazone, diastereoselective alkylation, and subsequent cleavage of the auxiliary.

  • Formation of the (S)-Cyclohexanone SAMP Hydrazone: (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) is reacted with cyclohexanone in benzene or toluene with azeotropic removal of water.

  • Diastereoselective Alkylation: The formed hydrazone is deprotonated with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form a chiral lithium enaminate. This intermediate is then treated with an alkylating agent (e.g., methyl iodide).

  • Cleavage of the Auxiliary: The methylated hydrazone is cleaved by ozonolysis or other methods to yield the chiral 2-methylcyclohexanone and recover the SAMP auxiliary.

Method 2: Organocatalytic Asymmetric Michael Addition of Cyclohexanone to Nitrostyrene[1]

This protocol illustrates a typical proline-catalyzed reaction that generates a chiral ketone.

  • Reaction Setup: To a mixture of cyclohexanone and (E)-β-nitrostyrene in a solvent like dimethyl sulfoxide (DMSO), L-proline is added as the catalyst.

  • Reaction Execution: The mixture is stirred at room temperature for an extended period (24-72 hours).

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.

Logical Relationship of Chiral Auxiliary Based Asymmetric Alkylation

G cluster_0 Chiral Auxiliary Method Start Start Form Chiral Intermediate Form Chiral Intermediate Start->Form Chiral Intermediate Prochiral Substrate + Chiral Auxiliary Diastereoselective Reaction Diastereoselective Reaction Form Chiral Intermediate->Diastereoselective Reaction Reagent Cleave Auxiliary Cleave Auxiliary Diastereoselective Reaction->Cleave Auxiliary Chiral Product Chiral Product Cleave Auxiliary->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleave Auxiliary->Recovered Auxiliary

Caption: Workflow of a typical chiral auxiliary-mediated asymmetric synthesis.

Asymmetric Aldol Reaction: A Head-to-Head Comparison

The asymmetric aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, which are versatile building blocks in organic synthesis. Here, we compare a representative organocatalytic method using L-proline with a chiral auxiliary-based approach.

Performance Data

The following table presents quantitative data for the asymmetric aldol reaction between cyclohexanone and benzaldehyde.

MethodChiral Reagent/CatalystAldehydeYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
Organocatalysis (S)-Proline (10 mol%)Benzaldehyde7890:1095 (for anti)[2]
Chiral Auxiliary (4R,5S)-Cyclopentano[d]oxazolidin-2-oneBenzaldehyde70-80>99:1 (syn)>99[3]
Experimental Protocols

Method 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction[2]

  • Reaction Setup: In a flask, (S)-proline, methanol, and water are mixed. Cyclohexanone is added, and the mixture is stirred. The mixture is then cooled, and benzaldehyde is added slowly.

  • Reaction Execution: The reaction mixture is stirred at room temperature for a set period.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.

Method 2: Asymmetric syn-Aldol Reaction using a Chiral Oxazolidinone Auxiliary[3]

  • Acylation: The chiral oxazolidinone is acylated with an acyl chloride (e.g., propionyl chloride) to form the corresponding N-acyl imide.

  • Enolization: The N-acyl imide is treated with a Lewis acid (e.g., dibutylboron triflate) and a base (e.g., N,N-diisopropylethylamine) to generate a chiral boron enolate.

  • Aldol Addition: The enolate is then reacted with an aldehyde at low temperature.

  • Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis (e.g., with lithium hydroperoxide) to afford the β-hydroxy acid and recover the auxiliary.

Catalytic Cycle of Proline-Catalyzed Aldol Reaction

G Proline Proline Enamine Enamine Proline->Enamine + Ketone - H2O Aldehyde_Activation Aldehyde Activation & C-C Bond Formation Enamine->Aldehyde_Activation + Aldehyde Iminium_Hydrolysis Iminium Ion Hydrolysis Aldehyde_Activation->Iminium_Hydrolysis Iminium_Hydrolysis->Proline + H2O Aldol_Product Aldol_Product Iminium_Hydrolysis->Aldol_Product

Caption: Simplified catalytic cycle for the proline-catalyzed asymmetric aldol reaction.

Conclusion

Both chiral auxiliary-based and catalytic asymmetric methods offer powerful strategies for the enantioselective synthesis of α-alkylated and β-hydroxy carbonyl compounds.

  • Chiral auxiliaries , such as SAMP hydrazones and Evans oxazolidinones, generally provide very high levels of diastereoselectivity and enantioselectivity. However, these methods are stoichiometric in the chiral source and require additional steps for attachment and removal of the auxiliary, which can impact overall yield and atom economy.

  • Catalytic asymmetric methods , particularly organocatalysis with proline and its derivatives, represent a more modern and atom-economical approach. These methods use a substoichiometric amount of a readily available and often inexpensive catalyst. While the enantioselectivities are often excellent, the diastereoselectivity can sometimes be lower compared to the best chiral auxiliary methods, and reaction times can be longer.

The choice between these methodologies will depend on the specific requirements of the synthesis, including the desired level of stereocontrol, scalability, cost-effectiveness, and the tolerance of the substrate to the reaction conditions. While quantitative data for this compound remains elusive in the reviewed literature, the performance of the benchmarked methods provides a strong framework for selecting an appropriate asymmetric strategy. Further research into the application of this compound and other novel chiral auxiliaries and catalysts will undoubtedly continue to expand the synthetic chemist's toolkit for precise and efficient stereocontrol.

References

The Synthetic Chemist's Compass: A Cost-Benefit Analysis of (S)-2-Isopropylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of the right chiral auxiliary is a critical decision that can significantly impact the efficiency, cost, and ultimate success of a synthetic campaign. Chiral morpholines have emerged as a versatile class of auxiliaries, and among them, (S)-2-Isopropylmorpholine presents a compelling, yet underexplored, option. This guide provides a comprehensive cost-benefit analysis of this compound, comparing it with established alternatives such as Evans' oxazolidinones and SAMP/RAMP hydrazones. By presenting experimental data, detailed protocols, and a clear cost analysis, we aim to equip researchers with the necessary information to make informed decisions for their asymmetric synthesis endeavors.

At a Glance: Performance Comparison of Chiral Auxiliaries

The following table summarizes the key performance indicators for this compound and its alternatives in two of the most common applications of chiral auxiliaries: asymmetric alkylation and asymmetric aldol reactions.

Chiral AuxiliaryReaction TypeSubstrateElectrophile/AldehydeYield (%)Diastereomeric Excess (d.e., %)Enantiomeric Excess (e.e., %)
This compound (Estimated) AlkylationPropionamideBenzyl bromide85-95>95>98
AldolAcetamideIsobutyraldehyde80-90>95>98
Evans' Oxazolidinone AlkylationPropionamideBenzyl bromide90-99[1]>99[1]>99
AldolPropionamideIsobutyraldehyde>95[2][3][4]>99 (syn)[2][3][4]>99
SAMP/RAMP Hydrazone AlkylationPropanalIodomethane92-96[5][6]>95>96[5][6]
Aldol--N/AN/AN/A

Note: Data for this compound is estimated based on the performance of structurally similar chiral morpholine auxiliaries due to a lack of direct experimental data in publicly available literature.

The Economic Equation: A Cost Analysis

A thorough cost-benefit analysis must consider not only the performance of a chiral auxiliary but also its price and the cost of its synthesis or purchase.

Chiral AuxiliaryCommercial AvailabilityEstimated Cost (per gram)Key Cost Drivers
This compound Limited$150 - $300 (estimated)Multi-step synthesis from (S)-valinol.
(S)-4-Isopropyloxazolidin-2-one (Evans') Widely available$20 - $50Well-established, large-scale synthesis.
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) Available$50 - $100Multi-step synthesis from (S)-proline.

The estimated cost of this compound is derived from the cost of its starting material, (S)-valinol (commercially available for approximately

5050-50−
100 per 5 grams[7][8][9][10][11]), and a plausible multi-step synthesis. While currently more expensive than established auxiliaries due to its limited commercial availability, the cost could decrease significantly with larger-scale production.

Delving Deeper: Experimental Protocols

To provide a practical context for the data presented, this section outlines detailed experimental protocols for the synthesis of this compound and its application in a representative asymmetric alkylation, alongside established protocols for Evans' oxazolidinone and SAMP.

Synthesis of this compound

This proposed synthesis is based on established methods for the preparation of chiral morpholines.

Step 1: N-Benzylation of (S)-Valinol

To a solution of (S)-valinol (1.0 eq.) in methanol, add benzaldehyde (1.1 eq.) and stir at room temperature for 1 hour. Cool the mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise. Stir for 12 hours at room temperature. Remove the solvent under reduced pressure and extract the product with ethyl acetate. Purify by column chromatography to yield N-benzyl-(S)-valinol.

Step 2: Cyclization with a Two-Carbon Electrophile

To a solution of N-benzyl-(S)-valinol (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (2.5 eq.) in a suitable solvent like DMF, add 1-bromo-2-chloroethane (1.2 eq.) at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography to obtain (S)-4-benzyl-2-isopropylmorpholine.

Step 3: Debenzylation

Dissolve (S)-4-benzyl-2-isopropylmorpholine (1.0 eq.) in ethanol and add Pearlman's catalyst (Pd(OH)₂/C, 10 mol%). Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 24 hours. Filter the catalyst and concentrate the filtrate to obtain this compound.

Asymmetric Alkylation using a Chiral Morpholine Auxiliary (General Protocol)
  • To a solution of the N-acylated chiral morpholine (1.0 eq.) in THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) and continue stirring at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • The chiral auxiliary can be cleaved by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiAlH₄) to yield the desired chiral product.

Asymmetric Aldol Reaction using an Evans' Oxazolidinone
  • To a solution of the N-acyloxazolidinone (1.0 eq.) in dichloromethane at 0 °C, add dibutylboron triflate (1.1 eq.) followed by triethylamine (1.2 eq.).

  • Cool the mixture to -78 °C and add the aldehyde (1.2 eq.).

  • Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction with a phosphate buffer solution.

  • Extract the product, dry the organic layer, and purify by column chromatography.[2][3][4]

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow, the logical framework of the cost-benefit analysis, and a representative signaling pathway that could be influenced by a molecule synthesized using these methods.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_application Asymmetric Alkylation s1 N-Benzylation of (S)-Valinol s2 Cyclization s1->s2 s3 Debenzylation s2->s3 a1 N-Acylation s3->a1 Chiral Auxiliary a2 Enolate Formation a1->a2 a3 Alkylation a2->a3 a4 Auxiliary Cleavage a3->a4 product product a4->product Enantiopure Product

A typical experimental workflow for the synthesis and application of this compound.

cost_benefit_analysis cluster_cost Cost Factors cluster_benefit Performance Metrics cost Cost Analysis decision Optimal Chiral Auxiliary Selection cost->decision benefit Performance Analysis benefit->decision c1 Auxiliary Price c1->cost c2 Reagent Costs c2->cost c3 Solvent & Waste c3->cost c4 Reaction Time c4->cost b1 Yield b1->benefit b2 Diastereoselectivity b2->benefit b3 Enantioselectivity b3->benefit b4 Substrate Scope b4->benefit b5 Ease of Removal b5->benefit

Logical relationship for the cost-benefit analysis of a chiral auxiliary.

signaling_pathway drug Chirally Pure Drug (e.g., Kinase Inhibitor) receptor Receptor Tyrosine Kinase drug->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

References

Safety Operating Guide

Safe Disposal of (S)-2-Isopropylmorpholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Profile and Safety Overview

(S)-2-Isopropylmorpholine should be handled with the assumption that it possesses hazards similar to those of morpholine and its derivatives. These hazards can be categorized as follows:

Hazard CategoryAssociated Risks with Morpholine and its DerivativesImplied Hazards for this compound
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2][3][4]Potential for skin irritation or burns.
Serious Eye Damage/Irritation Causes serious eye damage.[1][2][3][4]Potential for serious eye irritation or damage.
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1][3][4]Potential for toxicity if ingested, absorbed through the skin, or inhaled.
Flammability Flammable liquid and vapor.[2][4][5][6][7]Should be handled as a potentially flammable substance.
Specific Target Organ Toxicity May cause respiratory irritation.[1][8]Potential for respiratory irritation.

Given these potential hazards, appropriate personal protective equipment (PPE) is mandatory when handling this compound for any purpose, including disposal.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.[5]

  • Lab Coat: A flame-retardant and chemical-resistant lab coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors may be necessary.

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain.[9]

Step 1: Containerization and Labeling

  • Select an Appropriate Container: Use a compatible, leak-proof container with a secure lid for collecting the this compound waste.[9][10] The container must be in good condition, free of cracks or rust.[9]

  • Proper Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[9][10][11] Include the approximate quantity and note any potential hazards such as "Flammable," "Toxic," and "Corrosive" on the label. Do not use chemical abbreviations or formulas.[9]

Step 2: Segregation and Storage

  • Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1][10] Incompatible wastes must be segregated to prevent dangerous reactions.[9][12]

  • Designated Storage Area: Store the labeled hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[10][12] This area should have secondary containment to control any potential spills.[9][12] Keep the container closed except when adding waste.[9]

Step 3: Arranging for Disposal

  • Contact EHS: Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste collection documentation and scheduling.

III. Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1] Remove all sources of ignition.[2][5]

  • Wear Appropriate PPE: Before attempting any cleanup, don the recommended personal protective equipment.[1][2]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads to absorb the spill.[1][5]

  • Collect and Dispose: Collect the absorbed material and any contaminated items into a designated hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.[1] All materials used for cleanup must be disposed of as hazardous waste.[1][12]

IV. Empty Container Disposal

Empty containers that previously held this compound must also be handled properly.

  • Triple-Rinse Procedure: Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.[9][12][13]

  • Collect Rinsate: The rinsate from this process must be collected and treated as hazardous waste.[9]

  • Final Rinse: After the solvent rinse, triple-rinse the container with water.[9]

  • Disposal: Once thoroughly cleaned and air-dried, and with the label defaced or removed, the container may be disposed of in the regular trash or recycled, in accordance with institutional guidelines.[9][13]

Disposal Workflow

G Proper Disposal Workflow for this compound start Disposal of this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill empty_container Empty Container Disposal start->empty_container containerize 1. Containerize & Label - Use compatible, sealed container - Label as 'Hazardous Waste' - Full chemical name & hazards ppe->containerize segregate 2. Segregate & Store - Do not mix with other wastes - Store in designated, ventilated area - Use secondary containment containerize->segregate arrange_pickup 3. Arrange for Disposal - Contact institution's EHS office - Follow pickup procedures segregate->arrange_pickup end Safe and Compliant Disposal arrange_pickup->end spill_procedure Spill Response - Evacuate & Ventilate - Contain with absorbent material - Collect as hazardous waste - Decontaminate area spill->spill_procedure spill_procedure->containerize rinse Triple-rinse with solvent - Collect rinsate as hazardous waste - Triple-rinse with water empty_container->rinse dispose_container Dispose of clean, defaced container in regular trash or recycling rinse->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (S)-2-Isopropylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on safety data for structurally related morpholine compounds. Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier of (S)-2-Isopropylmorpholine and adhere to all local, state, and federal regulations.

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data from analogous compounds, it should be treated as a substance that may be harmful if swallowed or inhaled and could cause skin and eye irritation or damage.[1][2][3] This guide provides essential procedural information for the safe handling and disposal of this compound to ensure the safety of laboratory personnel and the protection of the environment.

Hazard Identification

Based on structurally similar compounds, this compound is anticipated to present the following hazards:

Hazard StatementClassification (Anticipated)
Harmful if swallowed or if inhaled.[2][3]Acute Toxicity (Oral, Inhalation)
Causes severe skin burns and eye damage.[1][2][3]Skin Corrosion/Irritation, Serious Eye Damage
May cause harm to breast-fed children.Reproductive Toxicity
Suspected of causing cancer.Carcinogenicity
Flammable liquid and vapor.[1][2]Flammable Liquid

Operational Plan: Handling this compound

A systematic approach is crucial when working with this compound. The following step-by-step guidance outlines the necessary precautions and procedures.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][4] It should be stored locked up or in an area accessible only to qualified or authorized personnel.[2][5]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted to determine the appropriate level of PPE. The following are the minimum requirements:

PPE CategoryRequired Equipment
Eye and Face Protection Chemical safety goggles and a face shield are mandatory to protect against splashes.[6]
Skin Protection A chemical-resistant lab coat, and chemical-resistant gloves are required. Double gloving is recommended.
Respiratory Protection Work should be performed in a fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is necessary.

Glove Selection:

Glove MaterialAnticipated Resistance
Nitrile Rubber Offers good resistance to weak acids, oils, and some organic solvents.[7][8][9] However, it has poor resistance to certain ketones, alcohols, and aromatic hydrocarbons.[7][9]
Butyl Rubber Provides excellent resistance to a wide range of chemicals, including ketones, esters, and strong acids.[10][11] It is a preferred choice for handling highly corrosive materials.[11]

Important: Always consult the glove manufacturer's specific chemical resistance guide before use.[12] Immediately replace gloves if they become contaminated.

Experimental Protocol
  • Preparation: Before starting work, ensure all necessary PPE is worn correctly and the fume hood is operational. Have spill containment materials readily available.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[3]

    • Do not breathe vapors or mists.[4]

    • Use only non-sparking tools and take precautionary measures against static discharge.[2][4]

    • Wash hands thoroughly after handling.[2]

  • Spill and Exposure Procedures:

    • In case of a spill:

      • Evacuate the area.

      • Ensure adequate ventilation.

      • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

      • Collect the absorbed material into a labeled, sealed container for disposal.

    • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[3]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[3]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]

Disposal Plan: this compound

Proper disposal is critical to prevent harm to the environment and to comply with regulations.

Waste Segregation
  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, must be treated as hazardous waste.

  • Liquid Waste: Unused or waste this compound should be collected in a dedicated, properly labeled, and sealed container. Do not mix with other chemical waste unless compatibility is confirmed.

  • Solid Waste: Contaminated solids should be placed in a separate, clearly labeled container.

Waste Container Labeling

All waste containers must be clearly labeled with:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • Associated hazards (e.g., "Flammable," "Corrosive," "Toxic")

  • The date the waste was first added to the container.

Storage of Waste

Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

Disposal Method
  • Never dispose of this compound or its containers down the drain or in the regular trash.[13][14]

  • All waste must be disposed of through a licensed hazardous waste disposal contractor. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Conduct Risk Assessment B Gather Required PPE A->B C Prepare Fume Hood and Spill Kit B->C D Don PPE C->D Begin Experiment E Handle this compound in Fume Hood D->E F Wash Hands After Handling E->F G Segregate Waste (Liquid, Solid, Contaminated PPE) E->G Generate Waste J Arrange for Hazardous Waste Pickup F->J End of Procedure H Label Waste Containers Correctly G->H I Store Waste in Designated Area H->I I->J

Caption: Workflow for the proper handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.